Synthesis and Characterization of[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid: A Comprehensive Technical Guide
Introduction & Pharmacochemical Significance[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid (CAS: 1184369-27-4) is a highly versatile, unnatural amino acid building block. Featuring a tertiary amine within a pyrroli...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacochemical Significance[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid (CAS: 1184369-27-4) is a highly versatile, unnatural amino acid building block. Featuring a tertiary amine within a pyrrolidine ring and a secondary amine in the acetic acid linker, this zwitterionic compound is a critical intermediate in the design of peptidomimetics, PROTAC linkers, and complex active pharmaceutical ingredients (APIs). Notably, derivatives of this specific scaffold have been utilized in the synthesis of PI3K inhibitors for oncology [1] and TRPA1 channel modulators for pain management [2].
Retrosynthetic Analysis & Route Selection
Synthesizing secondary amines via the coupling of an aldehyde and a primary amine requires careful selection of reaction conditions to prevent over-alkylation (formation of tertiary amines) and to manage the zwitterionic nature of amino acids.
Route A: Direct Alkylation (S_N2) - Deprioritized
Reacting 3-(chloromethyl)-1-methylpyrrolidine with free glycine typically results in poor yields. This is due to the poor solubility of zwitterionic glycine in organic solvents and the high propensity for over-alkylation (dialkylation of the primary amine).
Route B: Reductive Amination - The Optimal Pathway
To ensure a self-validating, high-yield system, the preferred route is the reductive amination of 1-methylpyrrolidine-3-carboxaldehyde with a protected glycine derivative (e.g., glycine tert-butyl ester).
Causality of Protection: Using a tert-butyl ester masks the carboxylic acid, rendering the amine highly soluble in aprotic solvents like 1,2-dichloroethane (DCE). This prevents the carboxylic acid from protonating the imine prematurely or interfering with the reducing agent.
Causality of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is exceptionally mild and exhibits high chemoselectivity; it reduces the intermediate iminium ion rapidly but does not reduce the starting aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct . Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH₃CN.
Process Visualization
Synthesis pathway of[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid via reductive amination.
Experimental Methodology: Step-by-Step Protocols
Step 1: Reductive Amination (Synthesis of the tert-Butyl Ester Intermediate)
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-methylpyrrolidine-3-carboxaldehyde (1.0 eq, 10 mmol) and glycine tert-butyl ester hydrochloride (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL).
Activation: Add N,N-diisopropylethylamine (DIPEA) (1.1 eq, 11 mmol) to neutralize the hydrochloride salt, followed by glacial acetic acid (1.0 eq, 10 mmol). Mechanistic Insight: The weak acid catalyzes the formation of the iminium ion, which is the actual species reduced by the borohydride, accelerating the reaction without degrading the reactants.
Imine Formation: Stir the mixture at room temperature (20-25 °C) for 1 hour to ensure complete conversion to the imine intermediate.
Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol). Stir the resulting suspension at room temperature for 12 hours.
Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL) to destroy excess reducing agent. Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tert-butyl ester is typically >90% pure and can be used directly in the next step.
Step 2: Deprotection (Cleavage of the tert-Butyl Group)
Preparation: Dissolve the crude tert-butyl[(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetate in anhydrous DCM (20 mL).
Acidolysis: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (20 mL). Mechanistic Insight: TFA provides the highly acidic environment required to protonate the tert-butyl ester, leading to the expulsion of the stable tert-butyl cation (which eliminates as isobutylene gas), cleanly unmasking the carboxylic acid.
Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via LC-MS until the starting material mass is completely consumed.
Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3 x 20 mL) to remove residual TFA, yielding the crude product as a TFA salt.
Step 3: Downstream Processing & Purification
Downstream purification workflow yielding the pure zwitterionic target compound.
Ion-Exchange: Because the final product is a highly polar zwitterion, standard silica gel chromatography is ineffective. Dissolve the crude TFA salt in a minimum amount of deionized water and load it onto a strong cation exchange (SCX) resin column.
Washing & Elution: Wash the column with water (5 column volumes) to remove residual TFA and non-basic impurities. Elute the target compound using a 2M solution of ammonia in methanol.
Isolation: Concentrate the methanolic ammonia fractions under reduced pressure and lyophilize the aqueous residue to afford [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid as a free-flowing white powder.
Analytical Characterization
Rigorous analytical validation is critical to ensure the structural integrity of the synthesized building block. The table below summarizes the expected quantitative analytical data for the pure zwitterionic compound (Chemical Formula: C₈H₁₆N₂O₂, MW: 172.22 g/mol ).
Analytical Technique
Parameter
Expected Value / Observation
¹H NMR (400 MHz, D₂O)
δ (ppm)
3.50 (s, 2H, N-CH₂-CO), 3.05-2.80 (m, 4H, ring CH₂ & linker CH₂), 2.75 (s, 3H, N-CH₃), 2.60-2.30 (m, 3H, ring CH₂ & CH), 2.15-1.95 (m, 1H, ring CH₂), 1.65-1.45 (m, 1H, ring CH₂)
Data Interpretation Note: The absence of a strong carbonyl stretch near 1700-1750 cm⁻¹ in the IR spectrum, replaced by bands at 1620 and 1400 cm⁻¹, confirms the zwitterionic nature (carboxylate anion) of the isolated free base. Furthermore, HPLC analysis should ideally be coupled with an Evaporative Light Scattering Detector (ELSD), as the molecule lacks a UV-active aromatic chromophore.
References
Benzoxepin PI3K inhibitor compounds and methods of use. US Patent US8263633B2.
Heterocyclic amides as modulators of trpa1. PCT Patent WO2010141805A1.
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]
Exploratory
[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid chemical properties and structure elucidation
An In-Depth Technical Guide to the Chemical Properties and Structural Elucidation of [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid Abstract [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is a substituted N-a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Chemical Properties and Structural Elucidation of [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid
Abstract
[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is a substituted N-alkylated glycine derivative featuring a hydrophilic pyrrolidine ring. As a member of the broader class of N-substituted glycines, this molecule holds potential interest in medicinal chemistry and drug development due to the structural advantages inherent to this class, such as enhanced proteolytic stability. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and a detailed multi-technique approach for its structural elucidation and characterization. Authored for researchers, scientists, and drug development professionals, this document synthesizes established analytical principles with practical, field-proven insights to ensure scientific integrity and experimental reproducibility.
Introduction: The Significance of N-Substituted Glycine Derivatives
N-substituted glycine derivatives, often referred to as peptoids, represent a pivotal class of peptide mimics.[1] Unlike traditional peptides, where side chains are appended to the α-carbon, these molecules feature side chains on the backbone nitrogen atom. This fundamental structural alteration imparts several advantageous properties, most notably a resistance to proteolytic degradation, which is a significant hurdle in the therapeutic application of natural peptides.[1] The structural motif of [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid, incorporating a tertiary amine within the pyrrolidine ring and a secondary amine in the glycine backbone, suggests a molecule with unique conformational and binding properties. The pyrrolidine fragment is a common feature in many natural alkaloids and synthetic drugs, highlighting its importance as a pharmacophore.[2]
Predicted Chemical Properties
A thorough understanding of the physicochemical properties of [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is crucial for its synthesis, purification, and application. Based on its constituent functional groups—a carboxylic acid, a secondary amine, and a tertiary amine—the following properties can be predicted:
Property
Predicted Value/Characteristic
Justification
Molecular Formula
C8H16N2O2
Based on the constituent atoms in the structure.
Molecular Weight
172.22 g/mol
Sum of the atomic weights of the atoms in the molecular formula.
Standardized nomenclature based on chemical structure.
Physical State
Likely a solid at room temperature.
The zwitterionic nature of amino acids generally leads to strong intermolecular forces, resulting in a solid state.[3]
Solubility
Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and insoluble in nonpolar organic solvents (e.g., hexane, diethyl ether).
The presence of the carboxylic acid and amine functional groups allows for hydrogen bonding and ion-dipole interactions with polar solvents.
Acid-Base Properties
Amphoteric, capable of acting as both an acid (carboxylic acid group) and a base (secondary and tertiary amine groups). It will exist as a zwitterion at its isoelectric point.
The carboxylic acid group can be deprotonated, while the amine groups can be protonated.
Conformational Isomers
The tertiary amide bond in N-substituted glycines can exhibit both cis and trans conformations, leading to a mixture of isomers in solution.[1] The pyrrolidine ring itself will likely adopt an envelope or twist conformation.
The rotational barrier around the C-N bond is lower than in secondary amides, allowing for the presence of both isomers.[1] In-depth NMR studies on pyrrolidine derivatives have shown that nitrogen inversion can be a slow event on the NMR timescale.[4]
Proposed Synthetic Pathway
The synthesis of N-substituted glycine derivatives can often be achieved through straightforward and robust chemical reactions. A common and efficient method involves the nucleophilic substitution of a haloacetic acid with a primary amine.[5][6] For [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid, a plausible synthetic route is the reaction of (1-methylpyrrolidin-3-yl)methanamine with chloroacetic acid in an aqueous medium.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals
Compound: [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid (CAS: 1184369-27-4)
Molecular Formula: C₈H₁₆N₂O₂ | Molecular Weight: 172.22 g/mol
Physicochemical Profiling & The Analytical Challenge[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is a highly polar, non-chromophoric, zwitterionic molecule. It features three distinct functional groups that dictate its analytical behavior: a tertiary amine (pyrrolidine ring), a secondary amine (bridging the ring and the acetate group), and a terminal carboxylic acid.
From an analytical perspective, this structural triad presents significant challenges:
Optical Invisibility: The absence of conjugated
π
-systems or aromatic rings renders standard Ultraviolet (UV) or Photodiode Array (PDA) detection practically useless. Detection must rely on universal detectors (e.g., Charged Aerosol Detection) or Mass Spectrometry (MS).
Extreme Hydrophilicity (LogP < 0): The zwitterionic backbone prevents retention on traditional Reversed-Phase (RP) C18 columns. The compound will elute in the void volume (
t0
), leading to catastrophic matrix effects and ion suppression during MS analysis.
Complex Conformational Dynamics: The chiral center at the C3 position of the pyrrolidine ring breaks molecular symmetry, complicating Nuclear Magnetic Resonance (NMR) interpretations due to diastereotopic proton environments.
This whitepaper outlines the definitive, field-proven methodologies for the structural elucidation and quantitative analysis of this molecule, focusing on the causality behind each experimental choice.
Structural Elucidation via NMR Spectroscopy
Solvent Selection and pH Causality
Because of its zwitterionic nature, [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is insoluble in standard non-polar NMR solvents like CDCl₃. Deuterium oxide (D₂O) is the solvent of choice. However, chemical shifts in D₂O are acutely sensitive to the pD (pH equivalent in deuterium) of the solution. At neutral pD, the molecule exists as a zwitterion: the carboxylic acid is deprotonated (COO⁻), while both the secondary and tertiary amines are protonated (NH₂⁺, NH⁺). To obtain sharp, reproducible spectra, the sample must be buffered or analyzed at a known acidic pD (e.g., pD 2.0 using DCl) to fully protonate all basic sites and suppress rapid proton exchange.
Diastereotopic Complexity
The chiral center at C3 locks the pyrrolidine ring into specific envelope conformations on the NMR timescale. This breaks the local symmetry, rendering the geminal protons on the adjacent C2, C4, and C5 carbons diastereotopic. They reside in different magnetic environments and exhibit strong geminal coupling (
2J≈10−12
Hz), resulting in complex ABX spin systems rather than simple first-order multiplets.
The Failure of Reversed-Phase and the Z-HILIC Solution
To overcome the void-volume elution associated with C18 columns, Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC) is mandatory. Z-HILIC stationary phases (e.g., covalently bonded sulfobetaine) maintain a permanent zwitterionic state. This creates a highly enriched, stagnant water layer at the silica surface. The polar analyte partitions into this aqueous layer while simultaneously engaging in weak, reversible electrostatic interactions with the stationary phase[1]. This dual-mechanism retention is the gold standard for amino acid metabolomics[2].
Ionization and Fragmentation Mechanics
Under Positive Electrospray Ionization (ESI+), the dual basic sites ensure excellent ionization efficiency, yielding an abundant
[M+H]+
precursor ion at m/z 173.1. During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation. The primary pathway involves the neutral loss of H₂O and CO (from the acetic acid group), followed by the cleavage of the exocyclic C-N bond to yield a highly stable 1-methylpyrrolidinium fragment at m/z 98.1.
Proposed ESI-CID Fragmentation Pathway for the m/z 173.1 Precursor Ion.
Table 2: Z-HILIC Gradient Elution Profile
Mobile Phase A: 20 mM Ammonium Formate in H₂O (pH 3.0)
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Flow Rate: 0.3 mL/min | Column Temp: 40°C
Time (min)
% Mobile Phase A (Aqueous)
% Mobile Phase B (Organic)
Causality / Phase Goal
0.0
10%
90%
High organic maintains the surface water layer for partitioning.
2.0
10%
90%
Isocratic hold to focus the analyte band.
8.0
50%
50%
Increasing aqueous content disrupts partitioning, eluting the analyte.
10.0
50%
50%
Column wash to remove highly retained matrix components.
10.1
10%
90%
Return to initial conditions.
15.0
10%
90%
Extended re-equilibration (Critical for HILIC reproducibility).
Table 3: MS/MS MRM Transitions (ESI+)
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
173.1
98.1
25
Quantifier (Highest abundance, stable ring fragment)
To ensure absolute trustworthiness, the following protocol incorporates an internal standard and system suitability checks, creating a self-validating analytical loop[3].
Step 1: Sample Preparation (Matrix Crash)
Aliquot 50 µL of the biological or synthetic sample matrix into a microcentrifuge tube.
Add 150 µL of ice-cold Acetonitrile containing 100 ng/mL of a ¹³C-labeled amino acid internal standard (e.g., ¹³C₂-¹⁵N-Glycine). Causality: The 3:1 organic ratio precipitates proteins, while the stable isotope standard tracks matrix-induced ion suppression and extraction recovery.
Vortex vigorously for 30 seconds to ensure complete mixing.
Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a glass autosampler vial.
Step 2: Chromatographic Execution
Plumb a Z-HILIC column (e.g., SeQuant ZIC-HILIC, 150 mm × 2.1 mm, 3.5 µm) into the LC system.
Prime the system with Mobile Phases A and B (see Table 2). Causality: The pH 3.0 buffer ensures the carboxylic acid is partially protonated while both amines are fully protonated, maintaining the net positive charge required for consistent electrostatic interaction with the sulfobetaine phase.
Inject 2 µL of the prepared sample.
Step 3: Mass Spectrometric Detection
Operate the tandem mass spectrometer in ESI+ mode.
Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 400°C to ensure complete droplet evaporation of the high-aqueous eluent at the end of the gradient.
Monitor the MRM transitions detailed in Table 3.
Step 4: System Suitability Validation
Inject a solvent blank (ACN:H₂O 3:1) immediately following the highest calibration standard to verify the absence of column carryover.
Calculate the peak area ratio of [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid to the internal standard. The analytical run is validated only if the relative standard deviation (RSD) of the internal standard area across all injections is <5%, proving matrix effects are controlled[4].
HILIC-MS/MS Analytical Workflow for Zwitterionic Amino Acid Derivatives.
Conclusion
The successful spectroscopic and chromatographic analysis of [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid requires a departure from standard small-molecule workflows. By understanding the causality of its zwitterionic nature, analysts can leverage pD-controlled NMR for structural confirmation and Z-HILIC-MS/MS for robust, high-sensitivity quantification. Implementing the self-validating protocols outlined above ensures data integrity, mitigating the severe matrix effects typically associated with highly polar analytes.
References
Source: PMC (nih.gov)
Source: PubMed (nih.gov)
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach
Source: Analytical Chemistry - ACS Publications
URL
In Silico Modeling and Docking Studies of Pyrrolidine-Based Ligands: A Senior Application Scientist's Guide
Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, celebrated for its prevalence in n...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its remarkable versatility as a scaffold for therapeutic agent development.[1][2] Its non-planar, sp³-hybridized structure enables a thorough exploration of three-dimensional chemical space, a critical factor for achieving high target selectivity and favorable pharmacological profiles.[2][3][4] This enhanced 3D coverage, a phenomenon known as "pseudorotation," coupled with the potential for multiple stereogenic centers, furnishes a rich platform for creating diverse molecular architectures.[3][4][5] Consequently, pyrrolidine-containing compounds have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory effects.[1][2]
This guide provides an in-depth technical framework for conducting in silico modeling and molecular docking studies of pyrrolidine-based ligands. As a self-validating system, each protocol described herein is designed to ensure scientific rigor and reproducibility, empowering researchers, scientists, and drug development professionals to confidently navigate the computational drug design landscape.
The Strategic Rationale for In Silico Analysis of Pyrrolidine Ligands
Before embarking on costly and time-consuming wet-lab synthesis and screening, in silico modeling provides a powerful, cost-effective avenue to predict biological targets, binding affinities, and potential toxicities of novel pyrrolidine-based compounds.[6] This computational "first look" allows for the early-stage prioritization of candidates with the highest probability of success, thereby streamlining the drug discovery pipeline. The inherent conformational flexibility of the pyrrolidine ring makes it an ideal candidate for computational analysis, as docking algorithms can explore its various puckered conformations to identify the most favorable binding mode within a protein's active site.[7]
A Validated Workflow for Pyrrolidine Ligand Docking
The following sections detail a comprehensive, step-by-step methodology for the in silico evaluation of pyrrolidine-based ligands. This workflow is designed to be both robust and adaptable to various research questions and available computational resources.
Figure 1: High-level overview of the in silico docking workflow.
Part 1: Meticulous Preparation of Receptor and Ligand
The axiom "garbage in, garbage out" is particularly pertinent to molecular docking. The quality of your input structures directly dictates the reliability of the output.
1.1. Protein Target Preparation
The initial step involves preparing the three-dimensional structure of the target protein.
Protocol: Protein Preparation
Structure Retrieval: Download the 3D coordinates of the target protein from a reputable database such as the Protein Data Bank (PDB). If multiple structures are available, select one with high resolution and, ideally, a co-crystallized ligand to define the binding site.
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding.[8][9] Visualization software like UCSF Chimera or Biovia Discovery Studio can facilitate this process.[9][10]
Handling Multiple Chains: If the biological unit is a monomer, delete any extraneous protein chains present in the PDB file.[8]
Structural Correction: Inspect the protein for missing residues or atoms within side chains. Tools like the Dock Prep tool in Chimera can be used to model and replace these missing fragments.[10]
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically absent in crystallographic structures.[11] Assign partial charges to each atom using a force field like AMBER. This step is crucial for accurately calculating electrostatic interactions.[12]
Final File Format: Save the prepared protein structure in a format compatible with your chosen docking software, such as PDBQT for AutoDock Vina.[13]
Figure 2: Detailed workflow for protein preparation.
1.2. Pyrrolidine Ligand Preparation
Proper preparation of the ligand is equally critical for a successful docking study.
Protocol: Ligand Preparation
Structure Generation: The 2D structure of the pyrrolidine-based ligand can be drawn using chemical drawing software like ChemDraw or MarvinSketch.[14] This 2D structure is then converted into a 3D conformation.
Energy Minimization: The initial 3D structure of the ligand should be energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[6]
Charge Calculation: Assign partial charges to the ligand atoms. The Gasteiger charge calculation method is a commonly used approach.[6]
Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.[11]
Final File Format: Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT).[13]
Part 2: The Docking Simulation
With the prepared protein and ligand, the next step is to perform the molecular docking simulation.
2.1. Defining the Binding Site: Grid Box Generation
The search space for the docking simulation is defined by a "grid box" that encompasses the binding site of the protein.[14]
Protocol: Grid Box Setup
Binding Site Identification: If a co-crystallized ligand is present in the original PDB structure, the binding site can be defined based on its location. Alternatively, binding pocket prediction tools can be used.
Grid Box Dimensions: The size and center of the grid box should be adjusted to cover the entire binding pocket, with a small margin to allow for ligand flexibility.[15] The grid parameters are saved in a specific file format (e.g., .gpf for AutoGrid).[14]
2.2. Running the Docking Algorithm
A variety of docking programs are available, each with its own search algorithm and scoring function.[16] Popular choices include AutoDock Vina, Glide, and GOLD.[16][17]
Protocol: Executing the Docking Run
Software Selection: Choose a docking program based on the specific research question, available computational resources, and user expertise. AutoDock Vina is a widely used open-source option known for its speed and accuracy.[16]
Parameter Configuration: Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
Initiate Simulation: Run the docking simulation. The program will systematically explore different orientations and conformations of the pyrrolidine ligand within the defined grid box, evaluating the binding affinity of each pose using its scoring function.[18]
Part 3: Rigorous Analysis and Validation of Docking Results
3.1. Interpreting Docking Scores and Binding Poses
Binding Affinity: The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy.[20] A more negative value generally indicates a stronger predicted binding affinity.[19][21]
Pose Analysis: The top-ranked poses should be visually inspected to assess their plausibility. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the pyrrolidine ligand and the protein's active site residues, should be analyzed.[21] Visualization software is essential for this step.
Docking Software
Typical Scoring Metric
Interpretation
AutoDock Vina
Binding Affinity (kcal/mol)
More negative values indicate stronger binding.[20]
Glide (Schrödinger)
GlideScore
More negative values indicate stronger binding.[22]
GOLD
GOLD Fitness Score
Higher values indicate a better fit of the ligand in the binding site.[22]
3.2. Validation of the Docking Protocol: A Self-Validating System
To ensure the reliability of the docking results, it is essential to validate the chosen protocol.
Protocol: Docking Validation (Redocking)
Co-crystallized Ligand: If a crystal structure with a bound ligand is available, a common validation method is to extract the native ligand and then dock it back into the protein's binding site.[23][24]
RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[23][24][25]
Figure 3: Workflow for docking protocol validation via redocking.
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a more dynamic and realistic view.
An MD simulation of the top-ranked protein-ligand complex can be performed to assess its stability over time in a simulated physiological environment.[26] This can help to refine the binding pose and provide a more accurate estimation of the binding free energy.[26]
Conclusion: From In Silico Insights to Experimental Validation
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and docking of pyrrolidine-based ligands. By adhering to these principles of meticulous preparation, robust simulation, and thorough validation, researchers can leverage computational tools to generate high-quality, actionable data. The insights gained from these in silico studies can effectively guide the rational design and optimization of novel pyrrolidine derivatives, ultimately accelerating the journey from a promising scaffold to a clinically viable therapeutic agent.
References
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available at: [Link]
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
ScotChem. (2025). Preparing the protein and ligand for docking. Available at: [Link]
ScotChem. (2025). Preparing the protein and ligand for docking. Available at: [Link]
Bhat, M. A., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. PubMed. Available at: [Link]
Cummings, M. D., et al. (2005). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Medicinal Chemistry, 48(19), 6094-6103. Available at: [Link]
ResearchGate. (2024). How to interprete and analyze molecular docking results? Available at: [Link]
Sabe, V. T., et al. (2018). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4361. Available at: [Link]
Damm, K. L., & Carlson, H. A. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of the American Chemical Society, 129(26), 8225-8235. Available at: [Link]
ResearchGate. (2019). Molecular docking proteins preparation. Available at: [Link]
ResearchGate. (2019). Molecular docking proteins preparation. Available at: [Link]
Ross, G. (2012). Session 4: Introduction to in silico docking. Available at: [Link]
Seifert, M. H. J. (2012). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PLoS One, 7(7), e40921. Available at: [Link]
ResearchGate. (2024). Validation of Docking Methodology (Redocking). Available at: [Link]
Seifert, M. H. J. (2012). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PLoS One, 7(7), e40921. Available at: [Link]
ResearchGate. (2020). Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. Available at: [Link]
KBbox. (n.d.). Small Molecule Docking. Available at: [Link]
YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Available at: [Link]
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available at: [Link]
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available at: [Link]
YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Available at: [Link]
MDPI. (2013). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Available at: [Link]
MDPI. (2013). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Available at: [Link]
ResearchGate. (2024). How to interprete and analyze molecular docking results? Available at: [Link]
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]
Sabe, V. T., et al. (2021). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4361. Available at: [Link]
Sabe, V. T., et al. (2021). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4361. Available at: [Link]
Sabe, V. T., et al. (2021). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4361. Available at: [Link]
Identifying Potential Biological Targets for Novel Amino Acid Derivatives: An Integrated Strategy
An In-Depth Technical Guide for the Modern Drug Discovery Professional As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a field-proven,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for the Modern Drug Discovery Professional
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a field-proven, in-depth framework for identifying the biological targets of novel amino acid derivatives. The unique nature of these molecules—often mimicking endogenous metabolites—requires a sophisticated, multi-pronged approach that moves logically from observable cellular effects to validated molecular interactions. We will eschew a rigid, checklist-style process in favor of an integrated strategy that emphasizes experimental causality, self-validating systems, and orthogonal confirmation.
Section 1: The Genesis of a Target Hypothesis: From Compound to Cellular Phenotype
The journey of target identification begins not with a known protein, but with a novel amino acid derivative that elicits a specific, measurable biological response. The initial challenge is to bridge the gap between the compound's structure and its functional effect within a complex cellular system. This phase is about generating high-quality, actionable hypotheses.
Phenotypic Screening: An Unbiased Functional First Approach
Instead of presupposing a target, phenotypic screening begins by asking a fundamental question: "What does this compound do to a disease-relevant biological system?"[1][2]. This target-agnostic strategy is particularly powerful for discovering first-in-class medicines, as it prioritizes functional outcomes over predefined molecular hypotheses[1][2]. For amino acid derivatives, which may engage metabolic pathways or have subtle modulatory effects, a well-designed phenotypic screen is an invaluable starting point.
The causality here is direct: we are creating an environment where the compound's most potent biological effect can manifest as a measurable change (the "phenotype"), which then becomes the primary endpoint for our investigation.
Key Considerations for Designing a Phenotypic Screen:
Physiological Relevance: The chosen cell model must accurately reflect the disease state you aim to address. This could range from cancer cell lines to iPSC-derived neurons or co-culture systems that mimic a tumor microenvironment[2][3][4].
Robust Readout: The phenotypic change must be quantifiable and reproducible. High-content imaging, reporter gene assays, cell viability, or changes in specific metabolite levels are common readouts[3][5].
Hit Triage and Validation: The initial "hits" from a screen must be rigorously triaged to eliminate false positives and artifacts before committing to the resource-intensive process of target deconvolution[3][4].
The initial workflow for hypothesis generation is a critical strategic phase, balancing unbiased functional screening with data-driven predictions.
Caption: Initial hypothesis generation workflow.
In Silico Target Prediction: A Data-Driven Starting Point
Concurrently with phenotypic screening, the structure of the novel amino acid derivative can be used to generate an initial list of potential targets through computational methods[6][7][8]. These in silico approaches leverage vast databases of known ligand-target interactions and protein structures.
Ligand-Based Methods: These tools operate on the principle of chemical similarity, suggesting that molecules with similar structures may bind to similar proteins[6][9]. This is a rapid way to generate hypotheses if the novel derivative shares scaffolds with compounds of known function.
Structure-Based Methods (Reverse Docking): If the 3D structures of potential protein targets are known, reverse docking can computationally "fit" the amino acid derivative into the binding pockets of thousands of proteins to predict putative interactions[6][10].
Machine Learning & AI: Modern deep learning models can analyze complex patterns in chemical structures and biological data to predict bioactivity and identify potential targets with increasing accuracy[6][11][12].
The causality behind this approach is rooted in structure-activity relationships. While not a substitute for experimental validation, it provides a valuable, data-rich set of hypotheses that can help prioritize and interpret results from subsequent experimental assays.
Section 2: Unmasking the Target: Proteome-Wide Deconvolution Strategies
Once a validated phenotypic hit is confirmed, the critical next step is to identify the specific protein(s) that the amino acid derivative directly engages to produce that effect. This is the "deconvolution" phase. Modern chemical proteomics provides powerful, unbiased methods to survey the entire proteome for binding events in a native cellular context.
TPP is a powerful, label-free method for identifying direct and indirect drug targets in living cells or cell lysates[13][14][15]. The technique is based on the principle that when a small molecule binds to a protein, it typically increases the protein's resistance to heat-induced denaturation[13][16].
The causality is biophysical: the energy imparted by the ligand binding to its target stabilizes the protein's folded state, thus requiring a higher temperature to cause it to unfold and aggregate. By measuring the abundance of soluble proteins across a range of temperatures using quantitative mass spectrometry, we can identify which proteins are stabilized in the presence of our compound.
The TPP workflow is a systematic process to detect changes in protein thermal stability across the proteome.
Caption: A typical Thermal Proteome Profiling (TPP) workflow.
Cell Culture & Treatment: Culture cells to ~80% confluency. Treat one population with the novel amino acid derivative at a predetermined effective concentration (e.g., 10x EC50 from phenotypic screen) and a control population with vehicle (e.g., DMSO) for 1-2 hours.
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the lysate into 10-12 PCR tubes for each condition (compound vs. vehicle).
Heating Procedure: Place the aliquots in a thermal cycler and heat each to a different temperature for 3 minutes (e.g., a gradient from 40°C to 68°C). One aliquot is left at room temperature as a reference.
Separation of Soluble Fraction: Cool samples to room temperature, then subject them to ultracentrifugation to pellet the aggregated, denatured proteins.
Protein Digestion: Carefully collect the supernatant (soluble fraction). Determine protein concentration, and digest a standardized amount from each sample into peptides using trypsin.
Peptide Labeling: Label the peptides from each temperature point with isobaric tandem mass tags (TMT), allowing for multiplexed analysis in a single mass spectrometry run.
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Quantify the relative abundance of each protein at each temperature point. Plot the abundance versus temperature to generate "melting curves." A direct target will show a rightward shift in its melting curve in the compound-treated sample compared to the vehicle control.
Activity-Based Protein Profiling (ABPP): A Focus on Functional Enzymes
ABPP is a chemoproteomic strategy ideal for identifying enzyme targets, particularly for amino acid derivatives that may act as covalent inhibitors or bind to enzyme active sites[17][18][19]. It utilizes "activity-based probes" (ABPs) that are designed to covalently label the active sites of specific enzyme families[19][20][21].
The causality is chemical reactivity: the experiment identifies targets by their functional state. In a competitive ABPP experiment, if the amino acid derivative binds to the active site of an enzyme, it will block the ABP from labeling it. This reduction in labeling, quantified by mass spectrometry, directly identifies the enzyme as a target.
The ABPP workflow is designed to identify targets by competitively inhibiting the binding of a known activity-based probe.
Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.
Proteome Preparation: Prepare fresh cell or tissue lysates in a buffer that preserves enzyme activity.
Competitive Incubation: Divide the lysate into two conditions. Incubate one with the novel amino acid derivative and the other with vehicle control for 30-60 minutes.
Probe Labeling: Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate-biotin probe for serine hydrolases) to both samples and incubate to allow covalent labeling of active enzymes.
Enrichment: If the probe contains a biotin tag, use streptavidin-coated beads to enrich and isolate the probe-labeled proteins from the complex proteome[17]. Wash thoroughly to remove non-specifically bound proteins.
Sample Preparation for MS: Elute the captured proteins or perform on-bead digestion with trypsin to generate peptides.
LC-MS/MS Analysis: Analyze the peptide samples using quantitative mass spectrometry.
Data Analysis: Compare the spectral counts or peptide intensities for each identified enzyme between the compound-treated and vehicle-treated samples. A protein whose signal is significantly reduced in the compound-treated sample is a candidate target[22].
Comparison of Unbiased Target ID Methods
Feature
Thermal Proteome Profiling (TPP)
Activity-Based Protein Profiling (ABPP)
Principle
Ligand-induced thermal stabilization
Covalent labeling of functional enzyme active sites
Requires a suitable activity-based probe for the target class
Target Scope
Proteome-wide, any protein that is stabilized or destabilized upon binding[14]
Primarily enzymes or proteins with reactive residues in a binding pocket[18]
Information Gained
Direct and indirect binding events, complex formation/dissociation[14]
Functional state of the enzyme (active vs. inactive)[19]
Primary Advantage
Broadest applicability; no compound modification needed
High specificity for active enzymes, reduces false positives from non-functional proteins[17]
Limitation
May miss targets that do not induce a thermal shift
Limited by the availability of probes for different enzyme classes
Section 3: Proving the Hypothesis: Target Validation and Mechanistic Confirmation
Identifying a protein via proteomics is a major milestone, but it is not the final step. The candidate protein is still only a hypothesis. The final and most crucial phase is to prove, through orthogonal methods, that engagement of this specific target by the amino acid derivative is truly responsible for the initial phenotype.
Genetic Validation: Does the Target Recapitulate the Phenotype?
Genetic tools provide the most direct way to validate a target. The logic is simple: if the compound causes a phenotype by inhibiting a target protein, then removing that protein from the cell should produce the same phenotype[23].
siRNA/shRNA Knockdown: RNA interference offers a transient "knockdown" of the target protein's expression, which can be useful if a full knockout is lethal to the cells[26].
Guide RNA Design & Synthesis: Design and synthesize at least two distinct single guide RNAs (sgRNAs) targeting early exons of the gene for the putative target to ensure a functional knockout.
Cell Transfection/Transduction: Introduce the sgRNAs and a Cas9 nuclease into the cell line used for the original phenotypic screen. This is often done via lentiviral transduction for stable expression.
Clonal Selection & Validation: Select single-cell clones and expand them. Validate the knockout at the genomic level (sequencing to confirm indels) and at the protein level (Western blot to confirm absence of the protein).
Phenotypic Analysis: Subject the validated knockout cell line and a wild-type control to the same phenotypic assay used in the initial screen.
Confirmation: If the knockout cells display the same phenotype as compound-treated wild-type cells, this provides strong evidence that the identified protein is the correct target. For example, if the compound induces apoptosis, the knockout cells should show a higher baseline rate of apoptosis.
This validation phase forms a crucial feedback loop, ensuring the identified target is mechanistically linked to the compound's function.
Caption: Orthogonal validation workflow for candidate targets.
Biochemical and Cellular Target Engagement Assays
The final piece of the puzzle is to confirm direct, physical interaction between the amino acid derivative and the purified target protein in a controlled environment, and to quantify this interaction[27][28].
Biochemical Assays: These assays use purified recombinant protein and measure direct binding or functional inhibition[29][30]. Techniques like Fluorescence Polarization (FP), TR-FRET, or enzyme activity assays can determine binding affinity (Kd) or inhibitory concentration (IC50) with high precision[29][30]. This provides quantitative data for structure-activity relationship (SAR) studies.
Cellular Target Engagement Assays: These assays confirm that the compound binds to its target within the complex environment of a living cell[5][31]. Techniques like the Cellular Thermal Shift Assay (CETSA)—a targeted, lower-throughput version of TPP—can be used to verify engagement in intact cells[32].
Conclusion
Identifying the biological targets of novel amino acid derivatives is not a linear process but an integrated, cyclical strategy of hypothesis generation, unbiased deconvolution, and rigorous, orthogonal validation. By starting with a functional phenotype, employing powerful proteome-wide discovery tools like TPP and ABPP, and confirming candidates with definitive genetic and biochemical methods, researchers can build a self-validating case for a compound's mechanism of action. This approach minimizes the risk of pursuing irrelevant targets and provides the robust, mechanistically-grounded data essential for advancing a novel therapeutic candidate through the drug development pipeline.
References
Gade, P. M., & Ramaswamy, K. (2019). Computational/in silico methods in drug target and lead prediction. Oxford Academic. [Link]
Discovery On Target. (n.d.). Target-Identification-Phenotypic-Screening. Discovery On Target. [Link]
Mateus, A., et al. (2020). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Molecular & Cellular Proteomics. [Link]
Frontiers. (2025). Computational methods revolutionize drug discovery by predicting protein target sites. Frontiers in Chemistry. [Link]
MtoZ Biolabs. (n.d.). How to Identify Active Enzyme Targets Using ABPP Technology? MtoZ Biolabs. [Link]
Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. Biognosys. [Link]
ACS Publications. (2021). Advances and Challenges in Computational Target Prediction. Journal of Chemical Information and Modeling. [Link]
Ezzat, A., et al. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. [Link]
PubMed. (n.d.). A Review of Computational Methods for Predicting Drug Targets. PubMed. [Link]
NPSC. (n.d.). Capture Compound Mass Spectrometry: Characterisation of target binding and applications in drug discovery. NPSC. [Link]
PubMed. (n.d.). Application of Mass Spectrometry for Target Identification and Characterization. PubMed. [Link]
Wright, A. T., et al. (2023). Activity-based protein profiling: A graphical review. PMC - NIH. [Link]
Willems, L. I., et al. (2014). Current Developments in Activity-Based Protein Profiling. Bioconjugate Chemistry. [Link]
ACS Publications. (2022). Precipitate-Supported Thermal Proteome Profiling Coupled with Deep Learning for Comprehensive Screening of Drug Target Proteins. Journal of Proteome Research. [Link]
MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]
Gilbert, L. A., et al. (2018). CRISPR approaches to small molecule target identification. PMC - NIH. [Link]
RSC Publishing. (2025). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Publishing. [Link]
RSC Publishing. (2025). Natural products targeting the metabolism of amino acids: from discovery to synthetic development. RSC Publishing. [Link]
European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]
Taylor & Francis. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Taylor & Francis. [Link]
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
Charles River Labs. (2025). A Practical Guide to Target Engagement Assays. Charles River Labs. [Link]
MarinBio. (2025). Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Rationale
The compound [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid (hereafter referred to as MMPA-AA ) represents a highly versatile building block in Fragment-Based Drug Discovery (FBDD). Featuring a basic N-methyl-pyrrolidine ring linked to an amino-acetic acid moiety, MMPA-AA is structurally primed to target proline-specific serine proteases, most notably Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase-4 (DPP-4) [1][2].
The Causality of Scaffold Design
Pyrrolidine-based compounds are privileged scaffolds for these enzymes because the pyrrolidine ring acts as a bioisostere for the natural proline P1 residue, efficiently occupying the hydrophobic S1 pocket of the enzyme's active site[1]. However, unlike traditional 2-substituted pyrrolidines (e.g., standard proline derivatives), MMPA-AA utilizes a 3-substituted linkage . This unique vector alters the trajectory of the molecule within the S2 subsite, providing distinct selectivity profiles against off-target proteases like Fibroblast Activation Protein (FAP)[3].
At physiological pH, MMPA-AA exists predominantly as a zwitterion, granting it excellent aqueous solubility for high-concentration fragment screening. However, its low lipophilicity (LogP) restricts blood-brain barrier (BBB) penetration—a critical requirement for POP inhibitors targeting neurodegenerative diseases[4][5]. Therefore, the terminal carboxylic acid serves as an ideal synthetic handle. By converting the acetic acid moiety into bulky, hydrophobic amides, researchers can simultaneously increase the LogP and probe the S3 binding pocket to achieve nanomolar affinity[1].
Figure 1: Fragment-Based Drug Discovery (FBDD) workflow for MMPA-AA optimization.
Molecular Interaction Pathway
To understand how MMPA-AA and its derivatives inhibit target enzymes, it is crucial to map the interaction network within the catalytic domain. POP features a catalytic triad composed of Ser554, His680, and Asp641[3]. The MMPA-AA scaffold interacts reversibly with this triad while anchoring itself via the S1 and S2 subsites.
Figure 2: Proposed binding interactions of MMPA-AA within the POP catalytic active site.
Experimental Protocol 1: In Vitro Fluorometric Enzyme Inhibition Assay
To validate MMPA-AA as a competitive inhibitor, a continuous fluorometric assay is employed. This protocol is optimized for recombinant human POP but can be adapted for DPP-4 by substituting the substrate (e.g., using H-Gly-Pro-AMC for DPP-4)[2][6].
Materials & Reagents
Enzyme: Recombinant human Prolyl Oligopeptidase (POP).
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM NaCl, 1 mM DTT, 0.01% BSA.
Test Compound: MMPA-AA (Fragment) and Reference Inhibitor (e.g., KYP-2047).
Step-by-Step Methodology
Buffer Preparation: Prepare the assay buffer fresh. Causality Note: The inclusion of 1 mM DTT maintains the reducing environment necessary for enzyme stability, while 0.01% BSA is critical to prevent non-specific aggregation of the highly concentrated fragment on the microplate walls—a primary driver of false positives in FBDD.
Compound Dilution: Prepare a 10-point serial dilution of MMPA-AA in 100% DMSO. Transfer to a 96-well black, flat-bottom microplate. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.
Enzyme Pre-incubation: Add 50 µL of POP enzyme (final concentration: 1 nM) diluted in assay buffer to the wells containing the inhibitor. Incubate at 30°C for 15 minutes. Causality Note: Pyrrolidine-based inhibitors often exhibit slow-binding kinetics; pre-incubation allows the system to reach thermodynamic equilibrium before substrate introduction.
Reaction Initiation: Add 50 µL of Z-Gly-Pro-AMC substrate (final concentration: 25 µM, near the
Km
value) to initiate the reaction.
Kinetic Readout: Immediately monitor the release of free AMC using a fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes at 30°C.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the progress curves. Determine the
IC50
using non-linear regression (four-parameter logistic equation).
Quantitative Data Presentation
The following table summarizes expected screening data, demonstrating how the raw MMPA-AA fragment compares to optimized leads and clinical standards. The data highlights the necessity of the functionalization protocol detailed in Section 5.
To transition MMPA-AA from a weak fragment to a potent lead, the terminal acetic acid must be coupled with a bulky primary amine (e.g., benzylamine) to engage the S3 pocket and increase the LogP for BBB permeability[1][5].
Step-by-Step Methodology
Activation: Dissolve 1.0 eq of MMPA-AA in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
Causality Note: HATU is selected over standard EDC/NHS coupling reagents because the secondary amine linker in MMPA-AA introduces steric hindrance. HATU provides superior activation kinetics and suppresses potential side reactions.
Coupling: Stir the mixture at 0°C for 15 minutes to allow the active ester to form. Dropwise, add 1.2 eq of the chosen primary amine (e.g., benzylamine).
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via LC-MS.
Quenching & Extraction: Quench the reaction with saturated aqueous
NH4Cl
. Extract the product using Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF.
Purification: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify the resulting amide via reverse-phase preparative HPLC to yield the S3-probing lead compound.
References
Prolyl oligopeptidase inhibition by N-acyl-pro-pyrrolidine-type molecules. PubMed / National Institutes of Health. Available at:[Link]
New Prolyl Oligopeptidase Inhibitors Developed from Dicarboxylic Acid Bis(l-prolyl-pyrrolidine) Amides. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. Frontiers in Pharmacology. Available at:[Link]
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. Available at:[Link]
Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]
Application Note: Advanced LC-MS/MS Methodologies for the Biomonitoring of N-Methyl-2-pyrrolidone (NMP) in Biological Matrices
Executive Summary & Clinical Rationale N-Methyl-2-pyrrolidone (NMP) is a ubiquitous, highly polar organic solvent utilized extensively in the petrochemical, microelectronic, and pharmaceutical industries[1]. Due to its c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Clinical Rationale
N-Methyl-2-pyrrolidone (NMP) is a ubiquitous, highly polar organic solvent utilized extensively in the petrochemical, microelectronic, and pharmaceutical industries[1]. Due to its classification as a reproductive toxicant (Repr. 1B) capable of inducing developmental toxicity without maternal toxicity[2], rigorous biological monitoring is essential for occupational exposure assessment.
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for quantifying NMP and its primary metabolites in human urine and plasma. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind sample preparation choices and chromatographic optimization.
Toxicokinetics and Biomarker Selection
Directly measuring parent NMP in biological samples is often unreliable because it is rapidly metabolized and highly susceptible to external contamination in occupational settings[3]. Therefore, quantifying its downstream metabolites provides a much more accurate reflection of systemic exposure.
5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) : The predominant metabolite, representing up to 58% of the absorbed dose[3]. It has a short half-life of 6.3 to 7.3 hours, making it an ideal biomarker for recent, post-shift exposure[3],[4].
2-Hydroxy-N-methylsuccinimide (2-HMSI) : A secondary downstream metabolite with a significantly longer half-life (18–21 hours), making it suitable for assessing cumulative or pre-shift exposure the following day[2].
Metabolic pathway of NMP to its primary urinary biomarkers.
Analytical Rationale: Causality in Method Design
LC-MS/MS vs. GC-MS
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the standard for NMP biomonitoring. However, the high polarity and low volatility of 5-HNMP and 2-HMSI necessitate cumbersome derivatization steps (e.g., silylation) prior to GC analysis to ensure thermal stability[4]. LC-MS/MS bypasses this requirement entirely. By utilizing Electrospray Ionization (ESI) in positive mode, polar metabolites can be analyzed directly, drastically reducing sample preparation time and minimizing analyte loss[4],[5].
Solid-Phase Extraction (SPE) Sorbent Selection
The extreme hydrophilicity of NMP metabolites poses a distinct challenge for traditional silica-based C18 SPE sorbents, which often yield poor retention and low recovery. To counteract this, highly cross-linked polymeric reversed-phase sorbents (such as Isolute ENV+ or Oasis HLB) are employed[2],[4],[6]. These sorbents provide a higher surface area and enhanced retention mechanisms for polar analytes, ensuring extraction recoveries frequently exceeding 95%[6].
Quantitative Data & Biological Exposure Indices
To contextualize the analytical requirements, the pharmacokinetic parameters and regulatory thresholds for NMP biomonitoring are summarized below.
Analyte
Matrix
Half-Life (h)
Limit of Detection (LOD)
Biological Limit Value (BLV)
5-HNMP
Urine
6.3 - 7.3
0.023 mg/L
70 mg/g creatinine (Post-shift)
2-HMSI
Urine
18.0 - 21.0
0.015 mg/L
20 mg/g creatinine (Pre-shift)
NMP
Plasma
< 1.0
0.0001 mg/L
N/A (Not recommended)
Table 1: Pharmacokinetic parameters, analytical LODs, and regulatory limits for NMP metabolites[2],[3],[5].
To ensure absolute trustworthiness and data integrity, this protocol incorporates a self-validating system using stable isotope-labeled internal standards (SIL-IS). By spiking samples with deuterated analogs (5-HNMP-d4 and 2-HMSI-d3) prior to extraction, any variations in SPE recovery or matrix-induced ion suppression during ESI are automatically corrected[2],[5].
Step-by-step LC-MS/MS workflow for NMP metabolite quantification.
Step-by-Step Methodology
Phase 1: Sample Preparation & Hydrolysis
Thaw urine or plasma samples at room temperature.
Aliquot 500 µL of the biological sample into a clean microcentrifuge tube.
Causality Note: Measure creatinine levels in a separate aliquot of urine using the Jaffé reaction. This is critical to normalize metabolite concentrations (mg/g creatinine) against variations in urine dilution[2].
Phase 2: Internal Standard Spiking
Add 50 µL of a mixed internal standard solution containing 5-HNMP-d4 and 2-HMSI-d3 (10 mg/L in water)[2].
Acidify the sample by adding 400 µL of 1% acetic acid. Causality Note: Acidification disrupts protein binding and ensures the polar analytes remain in their neutral state, which is mandatory for optimal retention on the reversed-phase SPE cartridge[2].
Phase 3: Solid-Phase Extraction (SPE)
Condition a polymeric SPE cartridge (e.g., 100 mg ENV+) with 1 mL methanol, followed by 1 mL of 1% acetic acid[2].
Load the acidified sample onto the cartridge at a controlled flow rate of 1 mL/min.
Wash the cartridge with 1 mL of 0.1% acetic acid to remove salts and polar matrix interferences.
Dry the cartridge under full vacuum for 5 minutes.
Elute the target analytes with 2 mL of methanol.
Phase 4: Reconstitution & LC-MS/MS Analysis
Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95% Water / 5% Methanol with 0.1% Formic Acid).
Chromatography : Inject 5 µL onto a C18 or C30 reversed-phase column (e.g., 2.0 × 100 mm, 3 µm) maintained at 35°C[7],[5].
Mobile Phase : Utilize a gradient elution of (A) Water + 0.1% Formic Acid and (B) Methanol + 0.1% Formic Acid. Causality Note: Formic acid acts as an organic modifier to minimize secondary interactions with silanol groups on the column and strongly promotes protonation
[M+H]+
for ESI+[4].
Detection : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) positive ESI mode. Monitor the following characteristic transitions[2]:
5-HNMP : m/z 116 → 98 (Loss of
H2O
)
2-HMSI : m/z 130 → 112 (Loss of
H2O
)
Troubleshooting & Optimization
Observation
Potential Cause
Corrective Action (Causality)
Low SPE Recovery
Breakthrough during loading
Ensure sample is properly acidified (pH < 4) to keep analytes neutral. Switch to a higher capacity polymeric sorbent (e.g., Oasis HLB)[4].
Poor Peak Shape / Tailing
Secondary silanol interactions
Add 0.1% formic acid to the mobile phase to mask active sites on the stationary phase[4].
Signal Suppression
Co-eluting matrix components
Optimize the LC gradient to separate analytes from the solvent front. Dilute the sample extract if sensitivity permits[4].
Table 2: Common analytical challenges and mechanistic solutions.
References
Åkesson, B., & Jönsson, B. A. (2000). Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker. Scandinavian Journal of Work, Environment & Health. [Link]
Bader, M., et al. (2008). Biomonitoring of Exposure to N-Methyl-2-Pyrrolidone in Workers of the Automobile Industry. Annals of Occupational Hygiene.[Link]
Suzuki, Y., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B.[Link]
Centers for Disease Control and Prevention (CDC). (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. National Institute for Occupational Safety and Health. [Link]
Application Note: Pyrrolidine-Based Compounds in Next-Generation Organic Electronics
Target Audience: Materials Scientists, Optoelectronic Researchers, and Chemical Synthesis/Drug Development Professionals transitioning into functional materials. Executive Summary While drug development professionals rec...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Materials Scientists, Optoelectronic Researchers, and Chemical Synthesis/Drug Development Professionals transitioning into functional materials.
Executive Summary
While drug development professionals recognize the pyrrolidine ring as a classic, highly polarizable pharmacophore, its unique steric profile and strong electron-donating capabilities have recently revolutionized organic electronics[1]. As a Senior Application Scientist, I have validated the use of pyrrolidine derivatives in two critical optoelectronic domains:
Perovskite Solar Cells (PSCs): As functionalizing groups for fullerene-based Electron Transport Layers (ETLs) to passivate surface traps and block ion migration[2].
Organic Light-Emitting Diodes (OLEDs): As robust electron-donor moieties in Thermally Activated Delayed Fluorescence (TADF) emitters to minimize the singlet-triplet energy gap (
ΔEST
)[3].
This application note provides the mechanistic grounding, self-validating protocols, and quantitative benchmarks required to successfully integrate pyrrolidine-based compounds into your device workflows.
Section 1: Fulleropyrrolidines as ETLs in Perovskite Solar Cells
Mechanistic Insight: The Causality of Trap Passivation
In inverted (p-i-n) PSCs, the ETL must extract electrons while preventing non-radiative recombination at the perovskite interface. Traditional fullerenes like PCBM suffer from morphological instability and fail to prevent halide ion migration.
By functionalizing
C60
or
C70
with pyrrolidine rings—creating fulleropyrrolidines such as CPTA-E or DMEC60 —we introduce localized Lewis base sites (the nitrogen atom and its associated ester/amino groups)[4]. These sites coordinate directly with uncoordinated
Pb2+
defects on the perovskite surface, passivating traps and reducing device hysteresis[5]. Furthermore, amino-based fulleropyrrolidines act as an Organic Chemical Inhibition Layer (OCIL), physically trapping migrating iodide ions (
I−
) and preventing the corrosive degradation of the metal electrode[2].
Fig 1. Energy level alignment in a p-i-n perovskite solar cell using a fulleropyrrolidine ETL.
Protocol 1: Fabrication of p-i-n PSCs with Fulleropyrrolidine ETLs
This protocol is a self-validating system: successful execution is confirmed by a hysteresis index of <5% during J-V sweeps.
Substrate Preparation: Clean ITO glass ultrasonically in detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 min to increase the work function and surface wettability.
HTL Deposition: Spin-coat
NiOx
nanoparticle dispersion (20 mg/mL in water) at 3000 rpm for 30 s. Anneal at 150 °C for 15 min in air.
Causality:
NiOx
provides deep valence band alignment for hole extraction while blocking electrons.
Perovskite Crystallization: Transfer to a nitrogen-filled glovebox. Spin-coat the
MAPbI3
precursor (1.4 M in DMF:DMSO 4:1) at 4000 rpm. Drip 150 µL of chlorobenzene (anti-solvent) exactly 10 seconds prior to the end of the spin cycle. Anneal at 100 °C for 10 min.
Causality: The anti-solvent rapidly extracts the host solvent, inducing supersaturation and uniform nucleation, which is critical for a pinhole-free film.
Fulleropyrrolidine ETL Deposition: Dissolve the fulleropyrrolidine derivative (e.g.,[4]) in anhydrous chlorobenzene (10 mg/mL). Spin-coat onto the perovskite layer at 2000 rpm for 30 s.
Causality: The pyrrolidine moiety anchors to the perovskite surface, passivating
Pb2+
traps and ensuring intimate electrical contact without the need for thermal annealing[4][5].
Electrode Evaporation: Thermally evaporate 100 nm of Ag at a rate of 1 Å/s under high vacuum (
<10−6
Torr).
Validation Step: Measure J-V curves under AM 1.5G illumination in both forward and reverse scans. A successful fulleropyrrolidine integration will show a Power Conversion Efficiency (PCE)
>16%
with negligible hysteresis, validating successful trap passivation[2].
Section 2: Pyrrolidine as a Donor Moiety in TADF OLEDs
Mechanistic Insight: Steric Decoupling for RISC
To achieve 100% Internal Quantum Efficiency (IQE) in OLEDs without relying on heavy metals (like Iridium), TADF emitters utilize Reverse Intersystem Crossing (RISC) to upconvert non-radiative triplet excitons (
T1
) to emissive singlet excitons (
S1
)[3]. This quantum mechanical upconversion requires a minimal singlet-triplet energy gap (
ΔEST<0.1
eV).
By pairing a pyrrolidine-based donor with an electron-deficient acceptor (e.g., boron complexes like PrFPCz), the molecule adopts a highly twisted Donor-Acceptor (D-A) conformation[3]. The pyrrolidine's strong electron-donating nature raises the Highest Occupied Molecular Orbital (HOMO), while its steric bulk forces an orthogonal geometry. This spatial separation of the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) minimizes the electron exchange energy, yielding the requisite small
ΔEST
[3].
Fig 2. Jablonski diagram illustrating the TADF mechanism in pyrrolidine-based D-A emitters.
Protocol 2: Photophysical Characterization of Pyrrolidine-TADF Emitters
This protocol validates the
ΔEST
calculation, dictating device suitability prior to full OLED fabrication.
Matrix Doping: Co-evaporate the pyrrolidine-TADF emitter (10 wt%) with a high-triplet-energy host matrix (e.g., mCP or DPEPO) onto a clean quartz substrate.
Causality: Doping into a rigid host prevents aggregation-caused quenching (ACQ) and triplet-triplet annihilation (TTA), isolating the unimolecular photophysics.
Steady-State Spectra: Record the absorption and Photoluminescence (PL) spectra at 298 K. Calculate the Photoluminescence Quantum Yield (PLQY) using an integrating sphere.
Low-Temperature Spectroscopy (77 K): Submerge the sample in a liquid nitrogen cryostat. Measure the fluorescence (prompt emission) and phosphorescence (delayed emission, utilizing a 1-5 ms delay gate to filter out prompt decay).
ΔEST
Extraction: Determine the onset energies of the 77 K fluorescence (
ES
) and phosphorescence (
ET
) spectra. Calculate
ΔEST=ES−ET
.
Validation: A viable TADF candidate must exhibit
ΔEST≤0.1
eV to allow ambient thermal energy (
kBT≈0.025
eV) to drive the RISC process[3].
Transient PL Decay: Measure the PL decay at 298 K using a time-correlated single-photon counting (TCSPC) system. Fit the decay curve to a bi-exponential function to extract the prompt (
τp
, nanoseconds) and delayed (
τd
, microseconds) lifetimes.
Quantitative Data Summary
The table below summarizes the performance enhancements achieved by substituting standard materials with pyrrolidine-functionalized derivatives across both PSC and OLED architectures.
Application Note: Scalable Process Chemistry Protocols for the Synthesis of[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid
Executive Summary[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is a highly versatile, zwitterionic building block frequently utilized in the design of TRPA1 modulators[1] and PI3K inhibitors[2]. Transitioning the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is a highly versatile, zwitterionic building block frequently utilized in the design of TRPA1 modulators[1] and PI3K inhibitors[2]. Transitioning the synthesis of this secondary amine from a medicinal chemistry scale (milligrams) to a process scale (kilograms) presents significant challenges. The primary hurdles include avoiding over-alkylation and bypassing the difficult isolation of highly polar, water-soluble zwitterions. This Application Note details a robust, chromatography-free, two-step protocol that leverages a tert-butyl ester intermediate and controlled crystallization to achieve >98% purity and high overall yields.
Retrosynthetic Rationale & Process Causality
In early-stage drug discovery, N-substituted amino acids are often synthesized via direct alkylation with bromoacetic acid or reductive amination with glyoxylic acid[1][2]. However, upon scale-up, these routes exhibit critical flaws:
Reductive Amination with Glyoxylic Acid: While effective for some simple primary amines[3], the presence of the basic tertiary amine on the pyrrolidine ring often leads to complex salt formation and catalyst poisoning during hydrogenation or borohydride reduction.
Direct Alkylation with Bromoacetic Acid: Leads to an inseparable mixture of mono- and di-alkylated products. Furthermore, the resulting zwitterionic amino acid is notoriously difficult to extract from aqueous reaction mixtures without using costly ion-exchange chromatography.
The Optimized Route:
To circumvent these issues, we employ the mono-alkylation of 1-(1-methylpyrrolidin-3-yl)methanamine (CAS 89850-95-3)[4] using tert-butyl bromoacetate[5].
Steric Control: The bulky tert-butyl group significantly impedes a second alkylation event, maximizing the yield of the desired secondary amine[6].
Solvent Selection: We replace hazardous solvents like dichloromethane (DCM) and dimethylformamide (DMF) with 2-Methyltetrahydrofuran (MeTHF). MeTHF offers excellent biphasic separation during the aqueous workup of the intermediate, driving process efficiency and green chemistry metrics.
Deprotection & Isolation: Instead of using trifluoroacetic acid (TFA), which produces hygroscopic and difficult-to-purge TFA salts[7], we utilize anhydrous HCl in isopropanol (IPA). This cleanly cleaves the tert-butyl ester and directly precipitates the target compound as a highly crystalline, easily filterable dihydrochloride salt.
Step-by-Step Experimental Protocols
Step 1: Synthesis of tert-Butyl [(1-methylpyrrolidin-3-ylmethyl)amino]acetate
Objective: Achieve selective mono-alkylation while preventing dialkylation.
Reactor Preparation: Purge a 10 L jacketed glass reactor with N2. Charge the reactor with 1-(1-methylpyrrolidin-3-yl)methanamine (500 g, 3.90 mol) and MeTHF (4.0 L).
Causality: K2CO3 acts as an acid scavenger. Its heterogeneous nature in MeTHF keeps the effective basicity low enough to prevent base-catalyzed degradation of the bromoacetate, while avoiding the complex phase-separation issues associated with homogeneous organic bases like triethylamine.
Reagent Dosing: Cool the suspension to 5 °C. Using an addition funnel, add tert-butyl bromoacetate (723 g, 3.70 mol, 0.95 equiv) dropwise over 2 hours.
Causality: Sub-stoichiometric dosing of the electrophile combined with low temperature ensures the primary amine is always in excess, completely suppressing dialkylation.
Reaction: Warm the mixture to 20 °C and stir for 12 hours. Monitor conversion via HPLC.
Workup: Add deionized water (2.0 L) to dissolve the inorganic salts. Separate the phases. Wash the organic layer with brine (1.0 L), dry over Na2SO4, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. (Expected yield: ~810 g, 90%).
Step 2: Deprotection to [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid dihydrochloride
Objective: Cleave the tert-butyl ester and crystallize the API-grade salt.
Reactor Preparation: Charge a 10 L jacketed reactor with the intermediate (800 g, 3.30 mol) and Isopropanol (IPA) (3.2 L).
Acid Addition: Cool the solution to 10 °C. Slowly bubble anhydrous HCl gas or add a pre-titrated solution of 5-6 M HCl in IPA (2.5 L) over 1 hour.
Causality: The exotherm from salt formation and ester cleavage must be strictly controlled to prevent solvent boil-off and impurity formation.
Cleavage: Heat the reaction mixture to 50 °C for 4 hours.
Causality: The cleavage of the tert-butyl group generates isobutylene gas. The reactor must be properly vented through a scrubber system to prevent hazardous pressure buildup.
Crystallization: As the reaction progresses, the dihydrochloride salt of the product will begin to precipitate. Cool the reactor to 0 °C at a controlled rate of 10 °C/hour to maximize crystal growth and exclude mother liquor impurities.
Isolation: Filter the white crystalline solid using a Nutsche filter. Wash the filter cake with cold IPA (2 x 500 mL) and dry in a vacuum oven at 45 °C for 24 hours. (Expected yield: ~770 g, 90%).
Data Presentation
Table 1: Optimization of Alkylation Conditions (100 mmol scale)
Solvent
Base
Temp (°C)
Mono-alkylation (%)
Di-alkylation (%)
DCM
Triethylamine
25
72
18
DMF
K2CO3
25
65
25
MeTHF
K2CO3
5 to 20
92
< 2
| EtOAc | DIPEA | 5 to 20 | 88 | 4 |
Table 2: Scale-Up Metrics & Mass Balance (500 g starting material)
Parameter
Step 1 (Alkylation)
Step 2 (Deprotection)
Overall Process
Yield
90.5%
90.2%
81.6%
Purity (HPLC)
96.5%
> 99.5%
> 99.5%
E-Factor
8.2
4.5
12.7
| Throughput | 120 g/L/day | 150 g/L/day | N/A |
Process Visualization
Synthetic workflow for the scale-up of [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid.
References
WO2010141805A1 - Heterocyclic amides as modulators of trpa1
Google P
US8263633B2 - Benzoxepin PI3K inhibitor compounds and methods of use
Google P
Harnessing phosphonate antibiotics argolaphos biosynthesis enables a synthetic biology-based green synthesis of glyphosate
Nature Communications (via PMC)[Link]
US4073804A - Producing glycine by the reductive amination of glyoxylic acid
Google P
Recent advances towards electrochemical transformations of α-keto acids
Journal of Electrochemistry[Link]
N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine CAS NO.89850-95-3
LookChem[Link]
Novel EDTA-Ligands Containing an Integral Perylene Bisimide (PBI) Core as Optical Reporter Unit
arXiv[Link]
An Efficient Route for the Synthesis of New Analogues of Polyaminocarboxylic Acid Incorporating O, N, and S Atoms
European Journal of Organic Chemistry[Link]
Design, Synthesis, and Characterization of Fully Zwitterionic, Functionalized Dendrimers
Biomacromolecules (via PMC)[Link]
Troubleshooting guide for HPLC and mass spectrometry analysis of novel compounds
Welcome to the Advanced Technical Support Center for HPLC and Mass Spectrometry (LC-MS). As a Senior Application Scientist, I have designed this diagnostic hub to move beyond superficial fixes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for HPLC and Mass Spectrometry (LC-MS). As a Senior Application Scientist, I have designed this diagnostic hub to move beyond superficial fixes. In drug development and novel compound analysis, resolving an analytical failure requires understanding the underlying physicochemical mechanisms driving the error.
Below, you will find a causality-driven troubleshooting guide, quantitative diagnostic tables, and self-validating experimental protocols to restore your system's scientific integrity.
Section 1: Chromatography (HPLC) Diagnostics
Q: My novel compound exhibits severe peak tailing. How do I determine if this is a chemical interaction or a physical column defect?A: Peak tailing is rarely a random occurrence; it is usually driven by secondary chemical interactions or dead volume. To isolate the cause, observe the tailing behavior across different injection volumes. If tailing decreases as injection volume increases, you are likely dealing with secondary interactions.
Mechanistically, unreacted silanol groups (-SiOH) on the silica stationary phase act as weak acids. At a mid-range pH, these silanols ionize (-SiO⁻) and interact ionically with basic amine groups commonly found in novel drug compounds[1]. The analyte "sticks" to the column, eluting slowly and creating a tail.
The Fix: Lower the mobile phase pH (e.g., using 0.1% Formic Acid) to fully protonate the silanols, neutralizing their charge. Alternatively, switch to a sterically protected or highly endcapped column designed for basic compounds[1]. If the tailing is accompanied by peak splitting, the issue is physical (e.g., a blocked frit or void at the column head); in this case, backflush or replace the column[2].
Q: My retention times (RT) are drifting continuously across a 100-sample batch. What is failing?A: Continuous RT drift indicates a failure in system equilibrium, usually stemming from the pump or mobile phase. If the RT is shifting later, your pump may be losing prime or experiencing micro-leaks in the check valves, resulting in a lower actual flow rate than programmed[1]. If the RT is shifting earlier, you are likely experiencing selective solvent evaporation. In pre-mixed mobile phases, the highly volatile organic modifier (e.g., Acetonitrile) evaporates faster than water, slowly increasing the aqueous strength of the mobile phase over the batch run[3].
The Fix: Always cap solvent bottles with proper venting valves, use the instrument's proportioning valves to mix solvents on-the-fly rather than pre-mixing, and monitor pump pressure ripple. A pressure fluctuation >2% strongly suggests a faulty pump seal or air bubble[2].
Section 2: Ionization & Mass Spectrometry (ESI-MS/MS) Diagnostics
Q: I have a strong UV signal, but my MS signal is nearly undetectable. Is the mass spectrometer broken?A: A strong UV peak coupled with a weak MS signal is the hallmark of Ion Suppression (a severe matrix effect). In Electrospray Ionization (ESI), droplets containing both your analyte and background matrix components undergo solvent evaporation. Because there is a finite amount of charge on the surface of the ESI droplet, highly concentrated or highly surface-active matrix components (like endogenous phospholipids or formulation salts) will outcompete your novel compound for that charge[4]. Your analyte is forced into the neutralized interior of the droplet and is pumped away to waste, completely invisible to the mass analyzer[5].
The Fix: You must improve your sample preparation. Switch from simple protein precipitation (which leaves lipids behind) to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[5]. Additionally, you can adjust your chromatography to shift the analyte's retention time away from the suppression zone (typically the solvent front or the lipid wash-out phase)[4].
Q: I am analyzing a compound with a known exact mass, but the primary MS peak is heavier than expected. Why?A: You are observing Adduct Formation . Soft ionization techniques like ESI do not just protonate molecules ([M+H]⁺); they allow analytes with basic heteroatoms (Oxygen, Nitrogen) to coordinate with ambient cations in the solvent or system[6]. If your mass is +21.98 Da heavier than the [M+H]⁺ ion, your compound has coordinated with Sodium ([M+Na]⁺) leached from borosilicate glassware. If it is +17.03 Da heavier, it has formed an Ammonium adduct ([M+NH4]⁺)[6]. Adducts split your ion current, drastically reducing the sensitivity of your primary transition[7].
The Fix: Use only LC-MS grade solvents and certified plasticware. To force the equilibrium back to the protonated state, add a volatile organic acid (e.g., 0.1% Formic Acid) to the mobile phase to provide an overwhelming abundance of protons[7].
Quantitative Data Summaries
Table 1: Common ESI Adducts and Mass Shifts
When troubleshooting unexpected masses, cross-reference your observed mass difference (Δ Mass) against this table to identify the contaminant[6].
Polarity
Adduct Species
Ion Formula
Exact Mass Shift (Da)
Common Source of Contamination
Positive (+)
Protonated
[M+H]⁺
+1.0078
Standard acidic mobile phase
Positive (+)
Ammonium
[M+NH4]⁺
+18.0344
Buffer salts, ambient lab air
Positive (+)
Sodium
[M+Na]⁺
+22.9898
Glassware, biological matrices
Positive (+)
Potassium
[M+K]⁺
+38.9637
Biological matrices, glassware
Negative (-)
Deprotonated
[M-H]⁻
-1.0078
Standard basic mobile phase
Negative (-)
Formate
[M+HCOO]⁻
+44.9977
Formic acid in mobile phase
Negative (-)
Acetate
[M+CH3COO]⁻
+59.0133
Ammonium acetate buffers
Negative (-)
Chloride
[M+Cl]⁻
+34.9689
Solvents, biological matrices
Table 2: HPLC-MS System Diagnostic Thresholds
Monitor these metrics during your System Suitability Test (SST). Exceeding these thresholds mandates immediate troubleshooting[2],[8].
To definitively prove whether ion suppression is causing your loss of sensitivity, execute this self-validating protocol[4],[5].
Prepare Set A (Neat Standard): Spike your novel compound and internal standard (IS) directly into your final LC-MS reconstitution solvent.
Prepare Set B (Post-Extraction Spike): Process a blank biological matrix (e.g., plasma) through your entire sample prep workflow (e.g., SPE). Spike your compound and IS into the final extracted matrix just before injection.
Prepare Set C (Pre-Extraction Spike): Spike your compound and IS into the blank matrix before starting the extraction workflow.
Data Analysis & Validation:
Matrix Factor (MF) % = (Peak Area Set B / Peak Area Set A) × 100.
Interpretation: An MF of 100% means zero matrix effect. An MF < 85% confirms severe ion suppression[5].
True Recovery % = (Peak Area Set C / Peak Area Set B) × 100.
Interpretation: This isolates the physical loss of the compound during extraction from the optical illusion of ion suppression.
Protocol 2: Comprehensive LC-MS System Passivation & Cleaning
If background noise is high or adducts are persistent, the system must be purged[3],[9].
Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union to prevent flushing contaminants into the stationary phase.
Aqueous Flush (Salt Removal): Flush the system with 90:10 Water:Methanol at 1.0 mL/min for 30 minutes. This dissolves and removes precipitated buffer salts.
Organic Flush (Lipid Removal): Flush the system with 100% Isopropanol (IPA) at 0.5 mL/min for 60 minutes. IPA's high viscosity and organic strength will strip hydrophobic lipids and strongly bound contaminants from the stainless steel tubing.
Source Cleaning: Vent the mass spectrometer. Remove the ESI probe and capillary shield. Wipe down the ion transfer tube with a lint-free cloth soaked in 50:50 Methanol:Water, followed by 100% Methanol[3].
System Workflows & Visualizations
Caption: Decision tree for isolating and resolving common HPLC-MS analytical failures.
Caption: Mechanism of ESI ion suppression where matrix components outcompete analytes for surface charge.
References
Shimadzu Scientific Instruments: Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at:[Link]
PubMed (National Institutes of Health): Ion suppression; a critical review on causes, evaluation, prevention and applications. Available at:[Link]
Waters Corporation: What are common adducts in ESI mass spectrometry? Available at:[Link]
Improving the yield and purity of [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and isolation challenges associated with synthesizing highly polar, N-alkyla...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and isolation challenges associated with synthesizing highly polar, N-alkylated secondary amino acids.
Synthesizing [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid presents two primary hurdles: controlling the reductive amination to prevent over-alkylation, and isolating a highly water-soluble zwitterion from aqueous reaction mixtures. This guide provides field-proven, mechanistically grounded solutions to optimize your yield and purity.
Part 1: Synthesis & Purification Workflow
Workflow for the synthesis and ion-exchange purification of the target zwitterionic amino acid.
Part 2: Troubleshooting Guides & FAQs
Q1: During reductive amination, I am observing significant over-alkylation (tertiary amine formation). How can I drive the reaction selectively to the secondary amine?
Expert Insight (Causality): Over-alkylation occurs because the newly formed secondary amine product is often more nucleophilic than the primary amine starting material. If the reducing agent is too aggressive, it will reduce the imine instantly, leaving unreacted aldehyde available to react with the secondary amine.
Solution: Employ a step-wise reductive amination strategy[1]. Pre-form the imine intermediate by mixing (1-methylpyrrolidin-3-yl)methanamine and glyoxylic acid for 1-2 hours before introducing the reducing agent. Furthermore, switch from Sodium borohydride (NaBH₄) to Sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is a milder, sterically hindered reducing agent that selectively targets protonated imines without prematurely reducing the aldehyde[2][3].
Q2: I am experiencing massive yield losses during the aqueous workup. Why is the product not extracting into the organic phase?
Expert Insight (Causality): [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid contains a basic pyrrolidine nitrogen, a basic secondary amine, and an acidic carboxylate. At physiological or neutral pH, it exists as a highly polar zwitterion. This renders it virtually insoluble in standard organic extraction solvents (e.g., EtOAc, DCM).
Solution: Abandon traditional liquid-liquid extraction. Instead, utilize Ion Exchange Chromatography (IEX) directly on the crude aqueous mixture[4]. By adjusting the pH below the molecule's isoelectric point (pI), the molecule becomes fully protonated (cationic) and will bind strongly to a strongly acidic cation exchange resin[5].
Q3: How does the Henderson-Hasselbalch principle dictate the success of my IEX purification?
Expert Insight (Causality): IEX relies entirely on manipulating the net charge of your target protein or amino acid[6]. According to the Henderson-Hasselbalch equation, adjusting the buffer to at least 1 pH unit below the pI ensures >90% of the target molecules are positively charged, guaranteeing capture on a cation-exchange column[5]. Conversely, raising the pH above the pI neutralizes the positive charge, breaking the electrostatic interaction and eluting the product[4].
Part 3: Standardized Experimental Protocol
To ensure a self-validating system, the following protocol incorporates built-in verification steps to confirm success at each stage of the purification.
Step-by-Step Methodology: Cation Exchange Chromatography for Zwitterion Isolation
Resin Equilibration: Swell a strongly acidic cation exchange resin (e.g., Dowex 50WX8, H+ form or SP-Sepharose) in deionized (DI) water. Pack into a glass chromatography column. Wash with 3 column volumes (CV) of 1M HCl, followed by 5 CV of DI water until the flow-through reaches a neutral pH.
Sample Preparation: Quench the reductive amination reaction and strip off any organic solvents (like DCE or MeOH) in vacuo. Dilute the remaining crude aqueous mixture with DI water. Adjust the pH to 2.0 using 1M HCl.
Loading: Load the acidified sample onto the column at a controlled flow rate of 1-2 mL/min. (Self-Validation: Spot the flow-through on a TLC plate and stain with ninhydrin. A lack of purple spots confirms complete binding of the amine).
Washing: Wash the column with 3-5 CV of DI water. This removes unreacted glyoxylic acid, borate salts, and non-basic organic impurities.
Elution: Elute the target amino acid using 2M aqueous ammonia (NH₄OH). (Causality: The ammonia raises the pH above the molecule's pI, deprotonating the carboxylic acid and neutralizing the secondary amine, releasing it from the resin).
Recovery: Pool the ninhydrin-positive fractions. Lyophilize (freeze-dry) the eluent to remove water and volatile ammonia, yielding [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid as a pure, free-flowing powder.
Part 4: Quantitative Data Comparison
The table below summarizes the causal relationship between the choice of reagents/purification strategies and the final analytical outcomes.
Addressing compound instability during in vitro and in vivo experiments
Welcome to the ADME & Pharmacokinetics Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to help you systematically diagnose and resolve compound instability issues...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the ADME & Pharmacokinetics Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to help you systematically diagnose and resolve compound instability issues during in vitro and in vivo drug discovery phases.
Rather than relying on isolated assays, successful drug development requires viewing stability through a mechanistic lens. Below, we explore the causality of degradation, establish self-validating experimental workflows, and provide the quantitative frameworks necessary to advance your lead compounds.
Module 1: Diagnostic Triage Workflow
Before optimizing a chemical scaffold, you must identify the exact biological or chemical compartment where degradation occurs. The workflow below illustrates the logical progression for isolating the source of compound instability.
Fig 1. Diagnostic triage workflow for identifying compound instability sources.
Q: Our compound survives liver microsomes but shows rapid clearance in vivo. What is the missing link?A: The liver is not the only site of clearance. Following administration, compounds encounter numerous plasma enzymes (such as esterases, amidases, and proteases) capable of rapidly cleaving labile structural motifs[1]. Unstable compounds in this compartment will exhibit short half-lives and poor in vivo exposure[2]. Assessing plasma stability early helps distinguish whether the liability originates from systemic plasma hydrolysis or hepatic metabolism[1].
Causality & Mechanism: We incubate the compound in species-specific plasma at 37°C. Because plasma enzymes do not require exogenous cofactors, degradation here is strictly driven by circulating hydrolases.
Preparation: Prepare a 100 µM stock of the test compound in DMSO.
Matrix Spiking: Spike the compound into pre-warmed, species-specific plasma (undiluted or 50% diluted in pH 7.4 buffer) to achieve a final concentration of 1 µM. Ensure the final DMSO concentration remains <1% to prevent enzyme denaturation[1][2].
Incubation: Incubate the microtiter plate at 37°C with gentle agitation to mimic physiological hemodynamics[3].
Time-Course Quenching: At predetermined time points (
t=0,15,30,60,120
minutes), withdraw aliquots and immediately add them to 3 volumes of ice-cold quenching solution (e.g., Acetonitrile/Methanol 1:1 v/v containing an internal standard like terfenadine)[3]. Causality: The organic solvent instantly denatures plasma proteins, halting enzymatic degradation, while the cold temperature prevents further chemical hydrolysis.
Analysis: Centrifuge at 4°C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS[3].
Building a Self-Validating System:
A protocol is only as trustworthy as its controls. Your assay must include:
Positive Control: [3], which are known to be rapidly cleaved by plasma esterases. If the positive control does not degrade, your plasma batch has lost enzymatic activity.
Negative Control (Buffer Only): Incubate the compound in PBS (pH 7.4) without plasma. If the compound degrades here, you are observing chemical instability, not enzymatic plasma clearance.
Q: How do we pinpoint Phase I metabolic liabilities and calculate intrinsic clearance?A: Approximately 60% of marketed drugs are cleared by hepatic Cytochrome P450 (CYP)-mediated metabolism[4]. [4]—subcellular fractions containing membrane-bound CYP enzymes—are the gold standard for assessing Phase I metabolic stability and calculating intrinsic clearance (
Clint
).
Causality & Mechanism: CYP450 enzymes require NADPH as an electron donor to catalyze the oxidation of substrates. By controlling the presence of NADPH, we can isolate CYP-mediated metabolism from background instability[5].
Matrix Preparation: Thaw pooled liver microsomes and dilute them to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[4].
Cofactor Addition: Add
MgCl2
(3.3 mM final concentration). Causality:
Mg2+
is a critical inorganic cofactor required for optimal CYP450 and NADPH regenerating system activity[6].
Pre-Incubation: Add the test compound (1 µM final) and pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Reaction Initiation: Initiate the reaction by adding 1 mM NADPH (or an NADPH regenerating system)[4].
Termination: At
t=0,5,15,30,
and
60
minutes, transfer an aliquot into an ice-cold organic solvent (e.g., Acetonitrile) to precipitate proteins and halt metabolism[5].
Quantification: Centrifuge the samples and analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound.
Building a Self-Validating System:
Minus-Cofactor Control (-NADPH): Run a parallel incubation without NADPH for 60 minutes[5]. If the compound degrades without NADPH, the instability is driven by non-CYP mechanisms (e.g., chemical degradation or microsomal amidases).
Positive Controls: Include[5] to verify that the specific CYP isoforms in your microsomal pool are highly active.
Module 4: Quantitative Interpretation of Stability Data
To make go/no-go decisions on lead compounds, raw LC-MS/MS peak areas must be converted into actionable pharmacokinetic metrics. The half-life (
t1/2
) is calculated using the slope of the natural log of the percentage remaining versus time:
t1/2=−ln(2)/slope
[3].
Below is a standardized reference table for interpreting in vitro stability metrics across different compartments.
Assay Type
Primary Metric
High Stability
Moderate Stability
Low Stability (Action Required)
Buffer Stability
% Remaining (at 24h)
> 95%
85% - 95%
< 85% (Check for hydrolysis)
Plasma Stability
Half-life (
t1/2
)
> 120 min
60 - 120 min
< 60 min (Esterase liability)
Microsomal Stability
Intrinsic Clearance (
Clint
)
< 10 µL/min/mg
10 - 50 µL/min/mg
> 50 µL/min/mg (CYP liability)
Microsomal Stability
Half-life (
t1/2
)
> 60 min
30 - 60 min
< 30 min
Note: Compounds exhibiting high clearance in vitro should be subjected to metabolite identification (MetID) using LC-HRMS to identify "soft spots" for subsequent medicinal chemistry optimization[7]. Furthermore, apparent instability in cell-based assays can sometimes be an artifact of compound insolubility or precipitation over time; always verify kinetic solubility alongside stability[8].
References
AxisPharm. "Microsomal Stability Assay Protocol". AxisPharm. Available at:[Link]
ResearchGate. "Microsomal stability assay for human and mouse liver microsomes". Protocols.io / ResearchGate. Available at:[Link]
BioDuro-Sundia. "ADME Plasma Stability Assay". BioDuro-Sundia Global CRDMO. Available at: [Link]
Di, L., Kerns, E.H., Hong, Y., Chen, H. "Development and application of high throughput plasma stability assay for drug discovery". International Journal of Pharmaceutics. Available at:[Link]
Evotec. "Microsomal Stability". Cyprotex ADME-Tox Solutions. Available at:[Link]
BioDuro-Sundia. "ADME Microsomal Stability Assay". BioDuro-Sundia Global CRDMO. Available at:[Link]
National Center for Biotechnology Information (NCBI). "Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro". NCBI Bookshelf. Available at:[Link]
Journal of Medicinal Chemistry. "Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases". ACS Publications. Available at:[Link]
How to handle unexpected results in pharmacological assays of new compounds
Assay Troubleshooting & Technical Support Center Navigating Unexpected Pharmacological Results in Drug Discovery Welcome to the Diagnostic Hub. In pharmacological screening, unexpected data—such as non-monotonic curves,...
Author: BenchChem Technical Support Team. Date: April 2026
Assay Troubleshooting & Technical Support Center
Navigating Unexpected Pharmacological Results in Drug Discovery
Welcome to the Diagnostic Hub. In pharmacological screening, unexpected data—such as non-monotonic curves, irreproducible replicates, or phenotypic disconnects—are not merely errors; they are mechanistic clues. This guide provides drug development professionals with causality-driven troubleshooting frameworks to validate assay integrity and isolate chemical or biological artifacts.
Core Diagnostic Logic
Before adjusting individual variables, you must determine whether the failure originates from the assay system (reagents, detection method), the compound's physical chemistry (solubility, reactivity), or the biological model (permeability, metabolism).
Diagnostic decision tree for isolating pharmacological assay failures.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my dose-response curve biphasic (bell-shaped) instead of sigmoidal?
The Causality: A bell-shaped curve typically indicates that at high concentrations, the compound is no longer interacting with the target in a 1:1 stoichiometric manner. This is frequently caused by colloidal aggregation . Highly lipophilic compounds can form sub-micron aggregates in aqueous buffers. Instead of specifically binding the active site, these aggregates non-specifically sequester the target protein, leading to a sudden drop in assay signal (a false negative at high doses). Alternatively, in sandwich immunoassays, this may be the "Hook Effect" (prozone effect), where an overwhelming excess of analyte saturates both capture and detection antibodies independently, preventing the formation of the necessary ternary complex.
The Solution: To validate if aggregation is the culprit, add a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to your assay buffer. Detergents disrupt colloidal aggregates. If the curve returns to a standard sigmoidal shape, the initial result was an aggregation artifact. Furthermore, cross-reference your compound against Pan-Assay Interference Compounds (PAINS) substructure filters [2], which flag molecules prone to non-specific reactivity[1].
FAQ 2: My assay has poor reproducibility. How do I objectively measure and fix the signal-to-noise ratio?
The Causality: Raw signal-to-noise (S/N) ratios are deceptive because they ignore data dispersion (standard deviation). An assay with a high S/N can still be useless if the variance between replicates is massive. The gold standard for self-validating assay quality is the Z'-factor [1]. The Z'-factor evaluates both the dynamic range between your positive and negative controls and the data variation associated with those measurements[2].
The Solution: A Z'-factor < 0.5 indicates a marginal assay. To troubleshoot, isolate the variance:
Edge Effects: Are the variations occurring on the outer rows of your 96/384-well plate? Evaporation during incubation alters reagent concentrations. Switch to breathable seals or incubate in a high-humidity chamber.
Reagent Stability: Enzymes and fluorophores degrade. Run a time-course stability check on your master mix.
FAQ 3: The compound shows high potency in biochemical assays but zero efficacy in cell-based phenotypic assays. What is the disconnect?
The Causality: This is the classic "target-to-phenotype disconnect." If a compound inhibits an isolated kinase at 10 nM but fails to alter cell viability at 10 µM, the causality usually falls into three categories:
Membrane Impermeability: The compound cannot cross the lipid bilayer to reach intracellular targets.
High Plasma Protein Binding: If your cell media contains 10% Fetal Bovine Serum (FBS), highly lipophilic compounds will bind to albumin, reducing the free, active fraction of the drug to near zero.
Efflux Pumps: The compound enters the cell but is immediately pumped out by P-glycoprotein (P-gp) or other ABC transporters.
The Solution: Run a parallel assay in serum-free media (or 1% FBS) to test for protein binding. If efficacy returns, protein binding is the issue. If not, perform a Caco-2 or PAMPA permeability assay to validate membrane traversal.
FAQ 4: How do I rule out DMSO-induced artifacts?
The Causality: Dimethyl sulfoxide (DMSO) is the universal solvent for screening libraries, but it is biologically active. Concentrations above 0.5% (v/v) can destabilize lipid membranes, inhibit sensitive enzymes, and alter cellular transcriptomes. Furthermore, when a compound dissolved in 100% DMSO is spiked into an aqueous assay buffer, it experiences a massive solvent shift, often leading to rapid precipitation[4]. Low compound solubility directly causes underestimated activity and variable data[3].
The Solution: Always run a DMSO tolerance curve during assay development (titrating DMSO from 0.1% to 5% against your controls). Ensure your final assay concentration never exceeds the threshold where the Z'-factor drops. To detect precipitation, use a turbidimetric/nephelometry counter-screen to measure light scattering before running the primary assay [3].
Mechanisms of Assay Interference
Mechanisms of compound-mediated assay interference leading to false readouts.
Quantitative Benchmarks for Assay Validation
To maintain scientific integrity, your assay must meet strict quantitative thresholds before any compound data is considered valid. The table below outlines the critical parameters defined by the [3][4].
Validation Metric
Target Threshold
Mechanistic Significance
Troubleshooting Action if Failed
Z'-Factor
≥0.5
Measures assay robustness (signal window vs. variance).
Ensures the specific signal is distinguishable from ambient noise.
Increase target concentration; switch to a red-shifted fluorophore to avoid auto-fluorescence.
Intra-plate CV%
<10%
Coefficient of variation measures pipetting and well-to-well consistency.
Centrifuge plates to remove bubbles; ensure homogenous reagent mixing before dispensing.
Hill Slope (
nH
)
0.8−1.2
Indicates a 1:1 stoichiometric binding event in dose-response.
If
nH>2
, investigate compound aggregation, polypharmacology, or allosteric cooperativity.
DMSO Tolerance
≤10%
signal shift
Ensures the solvent vehicle is not masking or mimicking drug effects.
Reduce final DMSO concentration to
≤0.5%
; normalize all test wells to an exact DMSO match.
Self-Validating Experimental Protocols
Protocol 1: Z'-Factor Validation System
Purpose: To objectively quantify the statistical reliability of a screening assay before testing unknown compounds. This protocol is self-validating because it relies entirely on the internal variance of maximum and minimum signal controls.
Step-by-Step Methodology:
Plate Preparation: Prepare a standard 96-well or 384-well microplate.
Control Allocation:
Fill half the plate (e.g., Columns 1-6) with the Positive Control (
c+
): Full reaction mixture + reference inhibitor (yielding minimum assay signal / maximum inhibition).
Fill the other half (e.g., Columns 7-12) with the Negative Control (
c−
): Full reaction mixture + DMSO vehicle (yielding maximum assay signal / zero inhibition).
Incubation & Readout: Process the plate exactly as you would a normal assay. Read the appropriate signal (fluorescence, luminescence, absorbance).
Statistical Calculation: Calculate the mean (
μ
) and standard deviation (
σ
) for both control sets.
Apply the Zhang et al. formula:
Z′=1−∣μc+−μc−∣3σc++3σc−
Validation Gate:
If
Z′≥0.5
: The assay is validated. Proceed to compound screening.
If
Z′<0.5
: Halt. The system has failed its self-validation. Do not test unknowns. Investigate pipetting errors, reagent degradation, or detection instrument calibration.
Protocol 2: Kinetic Solubility and Aggregation Counter-Screen
Purpose: To differentiate true pharmacological inhibition from false positives caused by compound precipitation or colloidal aggregation upon aqueous dilution.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO.
Serial Dilution: Create a 10-point dose-response curve in 100% DMSO.
Aqueous Spiking: Transfer the DMSO stocks into the final aqueous assay buffer (matching the exact pH, ionic strength, and temperature of your biological assay). Ensure the final DMSO concentration matches your assay (e.g., 1%).
Incubation: Incubate for the exact duration of your primary assay (e.g., 60 minutes) at room temperature or 37°C.
Nephelometry Readout: Measure the absorbance at 620 nm (or use a dedicated nephelometer to measure light scattering).
Orthogonal Detergent Test: In a parallel plate, repeat the exact same setup but add 0.01% Triton X-100 to the aqueous buffer.
Data Interpretation:
An increase in absorbance at 620 nm indicates precipitation/aggregation.
If the primary assay shows "inhibition" at the exact concentration where 620 nm absorbance spikes, the hit is a false positive.
If the detergent plate abolishes the apparent inhibition seen in the primary assay, the compound is acting via non-specific colloidal aggregation, not specific target engagement.
References
Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. 1999;4(2):67-73. URL: [Link]
Baell JB, Holloway GA. New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. 2010;53(7):2719-2740. URL:[Link]
Markossian S, Grossman A, Brimacombe K, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. URL:[Link]
Di L, Kerns EH. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. 2006;11(9-10):446-451. URL:[Link]
Technical Support Center: Optimizing Cell Permeability in Drug Discovery
Welcome to the Permeability Optimization Support Center. As drug discovery moves increasingly into the "beyond Rule of 5" (bRo5) chemical space—encompassing PROTACs, macrocyclic peptides, and molecular chameleons—achievi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Permeability Optimization Support Center. As drug discovery moves increasingly into the "beyond Rule of 5" (bRo5) chemical space—encompassing PROTACs, macrocyclic peptides, and molecular chameleons—achieving oral bioavailability and intracellular target engagement requires rigorous permeability engineering[1][2].
As a Senior Application Scientist, I have compiled this troubleshooting guide and methodology hub to help you navigate the complexities of in vitro permeability assays and structural optimization.
Q1: My compound shows high permeability in PAMPA but poor permeability in Caco-2. What is the mechanistic cause?A: This is a classic signature of active efflux. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that exclusively measures passive transcellular diffusion[3][4]. In contrast, Caco-2 cells (derived from human colon carcinoma) form a polarized monolayer that expresses active efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[5][6]. If your compound easily crosses the artificial lipid bilayer in PAMPA but is restricted in Caco-2, it is likely being actively pumped back into the apical chamber by these transporters[4].
Troubleshooting Action: Perform a bidirectional Caco-2 assay to calculate the efflux ratio. An efflux ratio greater than 2 confirms active efflux[6][7]. To definitively validate P-gp involvement, run the assay in the presence of a known P-gp inhibitor (e.g., verapamil) and observe if apical-to-basolateral flux is restored[7].
Q2: I am observing high variability and low mass balance recovery (<50%) in my Caco-2 assays for highly lipophilic bRo5 compounds. How can I fix this?A: Low recovery of lipophilic compounds (LogP > 5) is typically caused by non-specific binding to the plastic assay plates or sequestration within the lipid bilayer of the cell monolayer[6]. If the compound accumulates in the membrane, it cannot reach the receiver compartment, leading to artificially low apparent permeability (
Papp
) calculations.
Troubleshooting Action: Introduce 1% to 4% Bovine Serum Albumin (BSA) into the basolateral receiver compartment[7][8]. BSA acts as a carrier protein, binding the lipophilic drug as it exits the basolateral membrane. This maintains the thermodynamic "sink condition," providing a driving force for transport and preventing back-diffusion or plastic adherence[8].
Q3: How do I ensure my assay data is trustworthy?A: A robust protocol must be a self-validating system. You cannot trust your LC-MS/MS quantification if the barrier itself is compromised.
For PAMPA: Always include a paracellular integrity marker like Lucifer Yellow in the donor well. Because Lucifer Yellow cannot passively diffuse through lipids, its presence in the acceptor well immediately flags a ruptured lipid-oil-lipid tri-layer[3][4].
For Caco-2: Measure Transepithelial Electrical Resistance (TEER) before dosing. Monolayers must exceed a strict threshold (typically ≥200 Ω·cm²) to prove that tight intercellular junctions have formed[7]. Discard any wells that fail this check.
Section 2: Workflows and Transport Mechanisms
To conceptualize the diagnostic process and the biological barriers your compounds face, refer to the following workflow and mechanistic diagrams.
Workflow for diagnosing and optimizing permeability of novel drug candidates.
Mechanisms of drug transport across the Caco-2 intestinal epithelial barrier.
Section 3: Structural Optimization Strategies for bRo5 Compounds
Q4: How can I rationally design better permeability into macrocyclic peptides or PROTACs that violate Lipinski's Rule of 5?A: Compounds in the bRo5 space (Molecular Weight > 500, Hydrogen Bond Donors > 5) suffer from large 3D polar surface areas (PSA) and high energetic penalties when shedding water molecules (desolvation) to enter a lipid membrane[1][2]. To optimize permeability without losing target affinity, utilize the following causal strategies:
Backbone N-Methylation: Methylating amide bonds directly eliminates hydrogen bond donors (HBDs). This lowers the desolvation penalty and increases lipophilicity, which thermodynamically favors partitioning into the hydrophobic core of the cell membrane[9][10].
Intramolecular Hydrogen Bonding (IMHB): Design the molecule to act as a "molecular chameleon." In aqueous environments, polar groups are exposed to maintain solubility. Upon encountering the lipophilic membrane, the molecule undergoes a conformational shift to form IMHBs, effectively shielding its polar groups and reducing its 3D PSA below the critical 100 Ų threshold required for passive diffusion[1][11].
Stereochemical Inversion (D-Amino Acids): Replacing naturally occurring L-amino acids with D-amino acids alters the macrocyclic ring conformation. This can force polar side chains to bury themselves within the core of the molecule, drastically improving the apparent permeability (
Papp
)[10][12].
Data Presentation: Impact of Structural Modifications
The table below summarizes quantitative data demonstrating how specific structural modifications impact the permeability of a polar macrocyclic peptide lead (LB51).
Modification Strategy
Mechanistic Rationale
Example Compound
Permeability (
Papp
× 10⁻⁶ cm/s)
Unmodified Lead (Polar)
High 3D PSA, exposed HBDs restrict membrane entry.
LB51 (Lead)
3.27
Stereochemical Inversion
Conformational shift shields polar groups from the lipid environment.
Rationale: A self-validating, cell-free system used to isolate passive diffusion variables and rank-order compounds early in discovery.
Preparation: Prepare a 10 mM stock of the test compound in DMSO[3]. Dilute to a 500 µM working solution in PBS (pH 7.4)[13].
Membrane Coating: Apply 4-5 µL of a lipid solution (e.g., 1-2% lecithin dissolved in dodecane) to the porous PVDF filter of the donor plate to form the artificial lipid-oil-lipid membrane[13].
Dosing: Add 200 µL of the 500 µM test compound solution to the donor compartment. Add 300 µL of fresh PBS to the acceptor compartment[13].
Incubation: Assemble the donor and acceptor plates. Incubate at room temperature for 5 to 18 hours (depending on expected permeability) in a humidity chamber to prevent evaporation[3][13].
Validation & Analysis: Add Lucifer Yellow to the donor well as a membrane integrity marker[3]. Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS or UV absorbance[3][4]. Calculate the effective permeability (
Pe
).
Rationale: To determine the efflux ratio, predict in vivo intestinal absorption, and identify active transporter liabilities.
Cell Culture: Seed Caco-2 cells (e.g., the C2BBe1 subclone[5]) on polycarbonate filter inserts in a 24-well transwell plate. Culture for 18-22 days to allow for full differentiation, polarization, and tight junction formation[6].
Integrity Check: Measure TEER across the monolayer. Proceed only if TEER ≥ 200 Ω·cm² to ensure paracellular restriction[7].
Apical to Basolateral (A-B) Transport: Wash the monolayers with pre-warmed transport buffer (HBSS). Add 10 µM test compound in HBSS to the apical chamber. Add fresh buffer containing 1% BSA to the basolateral chamber to maintain sink conditions[6][7].
Basolateral to Apical (B-A) Transport: In a parallel well, add the 10 µM test compound to the basolateral chamber and fresh buffer to the apical chamber[7].
Incubation: Incubate at 37°C with gentle shaking for 2 hours[7].
Sampling & Calculation: Sample from the receiver compartments. Quantify via LC-MS/MS. Calculate
Papp
for both directions and determine the Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
)[6].
Improving the Cell Permeability of Polar Cyclic Peptides...
In Vitro Permeability Assays - Merck Millipore. merckmillipore.com.
Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids | Organic Letters - ACS Public
Comparative Analysis of [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid (MPAA) Derivatives vs. Existing Therapeutics
Executive Summary In contemporary rational drug design, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the selection of advanced bifunctional building blocks. [(1-Methyl-pyrrol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary rational drug design, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the selection of advanced bifunctional building blocks. [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid (hereafter referred to as MPAA , CAS: 1184369-27-4) has emerged as a transformative pharmacophoric motif. It is increasingly integrated into the scaffolds of next-generation small-molecule therapeutics, particularly in the development of highly selective Phosphoinositide 3-kinase (PI3K) inhibitors[1] and potent cytokine modulators[2].
This guide provides an objective, data-driven comparison between MPAA-derivatized experimental compounds and legacy therapeutics (e.g., Alpelisib, Idelalisib, and standard anti-inflammatories). By examining physicochemical properties, target affinity, and cellular permeability, we elucidate why MPAA is superseding traditional solubilizing motifs like N-methylpiperazine.
Mechanistic Paradigm: The Zwitterionic Advantage
The structural anatomy of MPAA confers unique biophysical advantages over existing drug motifs:
Basic Pyrrolidine Core (pKa ~9.5): The N-methylpyrrolidine ring acts as a strong hydrogen bond acceptor and proton donor at physiological pH. When integrated into kinase inhibitors, this basic nitrogen forms critical salt bridges with acidic residues in the solvent-exposed hinge regions of kinases like PI3K (p110α), enhancing target residence time[1].
Acidic Acetic Acid Moiety (pKa ~2.5): The presence of the carboxylic acid generates a zwitterionic species at pH 7.4.
The Causality of Superior PK: Legacy drugs often rely on highly basic, lipophilic amines to achieve target affinity, which frequently leads to off-target lysosomal trapping and poor aqueous solubility. The zwitterionic nature of MPAA drastically increases aqueous solubility (>500 µg/mL). Paradoxically, it maintains membrane permeability because the molecule can adopt a folded conformation, utilizing intramolecular hydrogen bonding to mask its charges during lipid bilayer transit.
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives and ensure data reproducibility.
Protocol A: In Vitro PI3K Kinase Inhibition Assay
Objective: Quantify the IC50 of MPAA-derived compounds versus legacy PI3K inhibitors.
Reagent Preparation: Reconstitute recombinant p110α/p85α complex, PIP2 substrate, and ultra-pure ATP in HEPES buffer (pH 7.4).
Compound Titration: Prepare a 10-point dose-response curve (1 pM to 10 µM) using a 3-fold serial dilution in DMSO.
Causality: A 10-point curve ensures sufficient data density across the inflection point of the sigmoidal dose-response curve, allowing for precise Hill slope calculation.
Reaction Incubation: Add the compound to the kinase/substrate mixture and incubate for 60 minutes at 25°C.
Causality: This specific duration ensures steady-state kinetics are achieved without exhausting the ATP pool. ATP depletion would artificially skew the IC50 towards higher apparent affinities.
Detection: Utilize an ADP-Glo™ Kinase Assay to measure ATP depletion via luminescence.
Self-Validation Check: Every assay plate must include Alpelisib as a positive control and a DMSO-only negative control. Calculate the Z'-factor; the assay is only deemed valid if
Z′>0.6
, ensuring robust signal-to-noise separation.
Objective: Evaluate passive membrane diffusion dynamics of the zwitterionic MPAA motif.
Membrane Preparation: Coat a PVDF filter membrane (0.45 µm pore size) with a 1% lecithin in dodecane lipid solution.
Donor/Acceptor Loading: Load 300 µL of 10 µM compound in PBS (pH 7.4) into the donor well. Fill the acceptor well with 300 µL of pure PBS (pH 7.4).
Causality: Maintaining pH 7.4 in both compartments is critical. Because MPAA is zwitterionic, evaluating permeability at physiological pH accurately reflects intestinal and systemic absorption dynamics, preventing artificially inflated permeability seen at unphysiological pH levels.
Incubation: Incubate the sandwich plate for 5 hours at room temperature under gentle agitation (150 rpm).
Quantification: Analyze aliquots from both donor and acceptor wells using LC-MS/MS.
Self-Validation Check: Calculate the mass balance (
R
). If
R<80%
, the compound is non-specifically binding to the plasticware or lipid layer, and the
Papp
calculation must be discarded.
Fig 2: High-throughput experimental workflow for evaluating MPAA pharmacokinetics and pharmacodynamics.
References
[1] Title: US8263633B2 - Benzoxepin PI3K inhibitor compounds and methods of use - Google Patents
Source: google.com
URL:
A Senior Application Scientist's Guide to Pyrrolidine Synthesis: A Head-to-Head Comparison of Core Methodologies
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its significance stems from the unique three-dimen...
Author: BenchChem Technical Support Team. Date: April 2026
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its significance stems from the unique three-dimensional architecture it provides, enabling precise conformational arrangements of functional groups for potent and selective interactions with biological targets.[2] Consequently, the development of efficient, stereocontrolled, and scalable synthetic routes to access diverse pyrrolidine derivatives remains a central focus in drug discovery and development.[4]
This guide offers a head-to-head comparison of the principal modern strategies for constructing the pyrrolidine ring. We move beyond simple recitation of protocols to dissect the underlying mechanistic principles, strategic advantages, and practical limitations of each approach. The goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the optimal synthetic route for their specific target molecule.
I. Cycloaddition Strategies: The Power of Convergence
Cycloaddition reactions, particularly the [3+2] cycloaddition of azomethine ylides, represent one of the most powerful and versatile methods for the stereocontrolled synthesis of polysubstituted pyrrolidines.[2][5][6] This approach is prized for its atom economy and its ability to rapidly build molecular complexity, often establishing multiple stereocenters in a single, convergent step.[2][7]
Mechanistic Rationale: 1,3-Dipolar Cycloaddition
Azomethine ylides are nitrogen-based 1,3-dipoles that readily react with dipolarophiles (typically electron-deficient alkenes) in a concerted or stepwise fashion to furnish the five-membered pyrrolidine ring.[8][9] These reactive ylides can be generated in situ from various precursors, such as the thermal ring-opening of aziridines or, more commonly, the condensation of an α-amino ester with an aldehyde, followed by deprotonation.[7][9] The use of chiral ligands with metal catalysts, such as copper(I), allows for exquisite control over the enantioselectivity of the cycloaddition, making it a mainstay for asymmetric synthesis.[6][7][10]
Azomethine Ylide Precursor (Imine of glycine methyl ester and benzaldehyde)
Dipolarophile (e.g., Dimethyl maleate)
Base (e.g., Triethylamine, Et₃N)
Anhydrous Toluene
Procedure:
Catalyst Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, add Cu(I)OTf (5 mol%) and the chiral ligand (5.5 mol%).
Add anhydrous toluene and stir the mixture at room temperature for 1 hour. The formation of the catalyst complex is often indicated by a color change.
Reaction Assembly: To the catalyst solution, add the azomethine ylide precursor (1.2 equivalents) and the dipolarophile (1.0 equivalent).
Cool the reaction mixture to the optimized temperature (e.g., 0 °C) to enhance stereoselectivity.
Ylide Generation & Cycloaddition: Add the base (e.g., Et₃N, 1.5 equivalents) dropwise to the cooled mixture. This initiates the in situ generation of the azomethine ylide, which is immediately trapped by the dipolarophile.
Monitoring: Stir the reaction at 0 °C until completion. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the dipolarophile.
Work-up & Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrrolidine.
II. Cyclization of Acyclic Precursors: Classic and Modern Approaches
Forming the pyrrolidine ring from a linear precursor is a foundational strategy. This category encompasses both classical name reactions and modern, highly efficient transition-metal-catalyzed methods.
A. The Paal-Knorr Synthesis & Subsequent Reduction
A cornerstone of heterocyclic chemistry, the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.[11][12][13] To access the desired saturated pyrrolidine, a subsequent reduction step is required.[4]
Mechanistic Rationale: The mechanism involves the nucleophilic attack of the amine on one carbonyl, forming a hemiaminal, followed by an intramolecular attack on the second carbonyl to form a cyclic intermediate.[13][14] Subsequent dehydration steps yield the aromatic pyrrole.[15] This two-step sequence (cyclization-dehydration, then reduction) is robust but less atom-economical than direct methods.
Caption: Two-step synthesis via Paal-Knorr reaction and reduction.
B. Reductive Amination of 1,4-Dicarbonyls
A more direct and efficient alternative to the two-step Paal-Knorr approach is the direct reductive amination of a 1,4-dicarbonyl.[2][16] This one-pot reaction combines the initial condensation and subsequent reduction steps, often catalyzed by transition metals like iridium or through biocatalytic methods.[16][17]
Mechanistic Rationale: In this process, the amine and dicarbonyl reversibly form C=N intermediates (imines/enamines and cyclic iminium ions), which are then irreversibly reduced in situ to form the C-N bonds of the pyrrolidine ring.[16][18] Using a transfer hydrogenation catalyst allows the reaction to proceed under mild conditions with a convenient hydrogen source like formic acid.[16][17]
This protocol details a one-pot synthesis of an N-aryl pyrrolidine in water, highlighting a green and operationally simple approach.[16][17]
Objective: To synthesize 1-phenyl-2,5-dimethylpyrrolidine from hexane-2,5-dione in a one-pot reaction.
Materials:
Hexane-2,5-dione
Aniline
Iridium Catalyst ([Cp*IrCl₂]₂)
Formic Acid (HCOOH)
Deionized Water
Procedure:
Reaction Setup: In a reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl₂]₂ (0.5 mol%).
Solvent and Hydrogen Source: Add deionized water to the mixture, followed by formic acid (5.0 eq), which serves as the hydrogen source for the transfer hydrogenation.
Reaction: Stir the mixture vigorously at 80 °C. The reaction is typically biphasic, requiring efficient stirring.
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting diketone is consumed.
Work-up & Purification: After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated NaHCO₃ solution and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-substituted pyrrolidine.
C. Transition Metal-Catalyzed Intramolecular C-H Amination
Representing the cutting edge of synthetic efficiency, intramolecular C-H amination provides a direct and highly atom-economical route to pyrrolidines.[2] This strategy avoids the need for pre-functionalized starting materials by forming a C-N bond through the activation of a typically unreactive C(sp³)-H bond.[19][20]
Mechanistic Rationale: Catalysts based on copper or rhodium generate a reactive metal-nitrene or a nitrogen-centered radical intermediate from a linear precursor (e.g., an N-fluoro amide or sulfamate).[7][19][21] This reactive species then undergoes a regioselective 1,5-hydrogen atom transfer (1,5-HAT) from a specific C-H bond, followed by radical recombination or reductive elimination to forge the C-N bond and close the pyrrolidine ring.[20][21]
Structure-activity relationship (SAR) studies of [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrrolidine-Based GABA Uptake Inhibitors Prepared by a Senior Application Scientist This guide provides an in-depth analysis of the structure-activity r...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrrolidine-Based GABA Uptake Inhibitors
Prepared by a Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrrolidine-based analogs as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). While the specific scaffold [(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid serves as a conceptual starting point, this document expands upon this theme to compare a range of scientifically investigated pyrrolidine derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications to the pyrrolidine core influence potency and selectivity for GAT subtypes, thereby guiding future design of novel therapeutics for neurological disorders such as epilepsy, anxiety, and pain.[1][2][3]
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][3] The termination of GABAergic neurotransmission is primarily mediated by its reuptake from the synaptic cleft into neurons and glial cells via GABA transporters (GATs).[4][5] To date, four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[4] GAT1 is considered the principal neuronal GABA transporter, while GAT3 is predominantly found in astrocytes.[5][6][7] The selective inhibition of these transporters can elevate extracellular GABA levels, potentiating GABAergic signaling and offering a promising therapeutic strategy for various CNS disorders.[4][5] The only clinically approved GAT inhibitor, Tiagabine, is a selective GAT1 inhibitor used in the treatment of epilepsy.[6][7][8]
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, serves as a versatile and privileged scaffold in medicinal chemistry for targeting GATs.[9] Its non-planar, three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for effective interaction with the transporter binding sites.[9] This guide will dissect the key structural determinants for activity and selectivity among various pyrrolidine-based GAT inhibitors, with a focus on derivatives of pyrrolidine-2-acetic acid and proline.[10][11][12]
Comparative Analysis of Pyrrolidine-Based GAT Inhibitors
The inhibitory potency and selectivity of pyrrolidine-based analogs against GAT subtypes are profoundly influenced by several structural features: the nature and position of substituents on the pyrrolidine ring, the stereochemistry of chiral centers, and the characteristics of the N-substituent.
The Pyrrolidine Core and Linker to the Acidic Moiety
The fundamental pharmacophore for GAT inhibitors typically consists of a central heterocyclic scaffold (the pyrrolidine ring), which mimics the GABA backbone, and an acidic group (e.g., carboxylic acid) that interacts with a corresponding binding site on the transporter. The relative orientation of these groups is crucial for activity. Studies on pyrrolidine-2-acetic acid derivatives have shown that this scaffold is a potent starting point for GAT1 and GAT3 inhibitors.[10][11][12]
Influence of N-Substitution
A consistent finding across numerous studies is that the introduction of a large, lipophilic substituent on the pyrrolidine nitrogen atom significantly enhances inhibitory potency, particularly for GAT1 and GAT3.[11] This is exemplified by the development of highly potent inhibitors like Tiagabine, which features a lipophilic N-substituent.[6][7]
Bulky Aromatic Groups: N-substitution with moieties such as 4,4-diphenylbut-3-en-1-yl or those containing tris(4-methoxyphenyl)methoxy]ethyl residues leads to a dramatic increase in affinity for GAT1 and GAT3.[12] For instance, an (S)-pyrrolidine-2-acetic acid derivative with a 4,4-diphenylbut-3-en-1-yl N-substituent exhibited an IC50 value of 0.396 µM at GAT1.[12]
Stereochemistry and Ring Substitution
The stereochemistry of the pyrrolidine ring and its substituents plays a critical role in determining both potency and selectivity.
Stereochemistry at C-2: For pyrrolidine-2-acetic acid derivatives, the (S)-configuration at the C-2 position is generally favored for potent GAT1 inhibition, while the (R)-configuration can lead to GAT3 selectivity.[10][12] For example, (R)-pyrrolidine-2-acetic acid substituted with a 2-[tris(4-methoxyphenyl)methoxy]ethyl group at the nitrogen showed high affinity for GAT3 (IC50 = 3.1 µM) and excellent selectivity over GAT1.[12]
Substitution at C-4: The introduction of a hydroxyl group at the C-4 position of pyrrolidine-2-acetic acid derivatives tends to decrease the inhibitory potency at both GAT1 and GAT3 compared to the unsubstituted counterparts.[4][10] However, the stereochemistry at this position can still influence selectivity, with the (4R)-configuration being suggested as potentially crucial for GAT3 inhibition.[10]
Data Summary
The following table summarizes the inhibitory activities of representative pyrrolidine-based GAT inhibitors, highlighting the impact of structural modifications on potency and selectivity.
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Experimental Protocols
The following section details a standard methodology for evaluating the inhibitory activity of novel compounds on GABA transporters.
Protocol: In Vitro GABA Uptake Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of [³H]GABA uptake by test compounds in cell lines stably expressing specific GAT subtypes.
1. Cell Culture:
Maintain HEK-293 or CHO cell lines stably transfected with the cDNA for the desired human or murine GAT subtype (e.g., hGAT1, mGAT1-4).
Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, antibiotics, and a selection agent like G418) at 37°C in a humidified atmosphere of 5% CO₂.
Plate cells in 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.
2. Assay Procedure:
On the day of the assay, aspirate the culture medium from the wells.
Wash the cell monolayer twice with 100 µL of pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
Prepare serial dilutions of the test compounds in the assay buffer.
Add 50 µL of the test compound solution (or vehicle for control wells) to the appropriate wells.
Add 50 µL of a solution containing a fixed concentration of [³H]GABA (e.g., 50 nM) and unlabeled GABA (e.g., 1 µM) in assay buffer to all wells.
Incubate the plate at room temperature or 37°C for a defined period (e.g., 10-30 minutes).
Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold assay buffer.
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
Determine the non-specific uptake in the presence of a high concentration of a known potent GAT inhibitor (e.g., tiagabine for GAT1).
Subtract the non-specific uptake from all other values.
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts in the SAR of pyrrolidine-based GAT inhibitors.
Caption: Core pharmacophoric elements for pyrrolidine-based GAT inhibitors.
Bridging the Translational Gap: A Comparative Guide to IVIVC Methodologies for Novel Small Molecules
As a Senior Application Scientist, I frequently encounter a critical bottleneck in small molecule drug development: the failure of traditional in vitro assays to accurately predict in vivo human pharmacokinetics (PK) and...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter a critical bottleneck in small molecule drug development: the failure of traditional in vitro assays to accurately predict in vivo human pharmacokinetics (PK) and pharmacodynamics (PD). Historically, establishing an In Vitro-In Vivo Correlation (IVIVC) relied almost exclusively on dissolution testing. However, with the increasing lipophilicity and complex absorption profiles of modern small molecules, dissolution alone is no longer a sufficient predictor.
Today, establishing a robust, regulatory-compliant IVIVC requires a synergistic approach that combines the biological fidelity of Microphysiological Systems (MPS) with the computational power of Physiologically Based Pharmacokinetic (PBPK) modeling . This guide objectively compares traditional and advanced IVIVC modalities, providing field-proven, self-validating protocols to ensure scientific integrity.
Mechanistic Evaluation of IVIVC Modalities (The "Why")
To build a predictive model, we must first understand the causality behind our experimental choices. Different drug classes require different translational bridges.
Traditional Deconvolution/Convolution (USP Apparatus)
The Mechanism: Measures the release rate of an active pharmaceutical ingredient (API) in simulated gastric or intestinal fluids. A Level A IVIVC establishes a point-to-point mathematical relationship between the in vitro dissolution rate and the in vivo input rate 1.
The Causality: This approach is highly effective for BCS Class I and III compounds, where solubility is not the primary barrier to absorption.
The Limitation: It inherently fails to account for dynamic physiological variables such as gastric emptying times, dynamic pH gradients, and gut-wall metabolism 2.
Microphysiological Systems (MPS) / Organ-on-a-Chip
The Mechanism: Microfluidic devices that culture human-derived cells in 3D architectures under continuous perfusion. Multi-tissue chips (e.g., a gut-liver axis) fluidically link absorption barriers directly with metabolic centers 3.
The Causality: Static 2D cultures suffer from rapid phenotypic degradation. Perfusion in MPS maintains oxygen gradients and applies physiological shear stress. This biomechanical force is causally linked to the sustained expression of critical efflux transporters (e.g., P-gp, BCRP) and CYP450 enzymes, allowing for the accurate estimation of intrinsic clearance (
CLint
) across a broad dynamic range 4.
Advanced In Silico PBPK Modeling (GastroPlus / Simcyp)
The Mechanism: Mathematical modeling platforms that integrate physicochemical drug properties with human physiology. GastroPlus utilizes the Advanced Compartmental Absorption and Transit (ACAT) model, while Simcyp employs the Qgut model to simulate regional absorption and first-pass extraction 5, .
The Causality: PBPK serves as the ultimate translational bridge. It takes the raw kinetic data generated by MPS (permeability,
CLint
) and scales it using physiological parameters (e.g., organ volumes, blood flow rates) to predict human systemic exposure, enabling a Physiologically-Based IVIVC (PB-IVIVC) 3.
Data Presentation: Modality Benchmarking
Modality
Primary Application
Physiological Relevance
Throughput
Best Suited For
USP Dissolution (I/II)
Quality Control, Formulation bridging
Low (Lacks biological barriers)
High
BCS Class I/III, Generic bioequivalence
Static 3D Spheroids
Early-stage hepatotoxicity
Moderate (Lacks fluidic shear)
Medium-High
High-clearance compound screening
Gut-Liver MPS
First-pass metabolism,
CLint
scaling
High (Maintains CYP/transporter expression)
Low-Medium
BCS Class II/IV, Complex ADME profiles
PBPK Software
Human PK prediction, PB-IVIVC
Very High (Integrates ACAT/Qgut models)
High (In Silico)
Dose selection, DDI prediction
Self-Validating Protocol: Establishing a PB-IVIVC Workflow
To ensure trustworthiness, an experimental protocol cannot simply be a list of steps; it must be a closed, self-validating loop. The following methodology details how to establish a PB-IVIVC using a Gut-Liver MPS coupled with PBPK modeling.
Step 1: System Initialization & Material Qualification
Action: Pre-incubate the microfluidic chip with the test small molecule in cell-free media for 48 hours.
Causality: Highly lipophilic small molecules often exhibit non-specific binding (NSB) to polydimethylsiloxane (PDMS) 4. By quantifying NSB before introducing cells, you establish a baseline recovery rate. If recovery is <80%, the protocol mandates switching to a cyclic olefin copolymer (COC) chip. This self-validates that subsequent drug depletion is strictly due to cellular metabolism, not plastic absorption.
Step 2: Dynamic Co-Culture & Hydrodynamic Scaling
Action: Seed human intestinal epithelial cells (e.g., Caco-2) and primary human hepatocytes into their respective compartments. Perfuse using a common blood substitute medium at a physiologically scaled flow rate (e.g., matching human portal vein transit time) 3.
Causality: Fluidic coupling mimics the first-pass effect. To self-validate barrier integrity, spike the apical gut channel with Lucifer Yellow (a paracellular marker). A stable apparent permeability (
Papp
) of
<1×10−6
cm/s confirms tight junction formation prior to drug administration.
Step 3: Pharmacokinetic Sampling & Mass Balance
Action: Administer the novel small molecule alongside a low-clearance (e.g., rosuvastatin) and high-clearance (e.g., repaglinide) reference compound 4. Sample the apical, basolateral, and hepatic effluent at 0, 1, 2, 4, 8, and 24 hours.
Causality: The reference compounds act as internal calibrators. If the chip fails to rapidly clear repaglinide, the CYP450 enzymes are compromised, invalidating the run. Concurrently measuring both parent drug disappearance and primary metabolite appearance ensures a closed mass-balance loop.
Step 4: PBPK Integration & IVIVC Establishment
Action: Input the derived
Papp
and
CLint
values into GastroPlus (ACAT model) or Simcyp. Run a parameter sensitivity analysis (PSA) on the absorption scaling factors 5.
Causality: The PSA identifies which physiological variable (e.g., gastric pH, transit time) most heavily influences the
Cmax
and AUC. By overlaying the simulated PK profile with actual clinical data, you calculate the average absolute fold error (AAFE). An AAFE of < 2.0 validates the predictive power of the combined MPS-PBPK system [[4]]().
Systems Architecture Visualization
The following diagram illustrates the logical workflow and data integration pipeline required to move from raw compound to a validated human PK prediction.
Logical workflow for establishing IVIVC using MPS and PBPK modeling.
References
Source: nih.
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC)
A Mechanistic Physiologically-Based Biopharmaceutics Modeling (PBBM)